N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O8S2/c20-18(21)14-6-2-12(3-7-14)16-28(24,25)10-1-11-29(26,27)17-13-4-8-15(9-5-13)19(22)23/h2-9,16-17H,1,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORQGZBYPPHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)CCCS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Pathway of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide: Overcoming Nucleophilic Deactivation in Bis-Sulfonylation
Executive Summary
The synthesis of bis-sulfonamides is a critical operation in medicinal chemistry and materials science, providing robust, bioisosteric scaffolds capable of bidentate hydrogen bonding. However, the synthesis of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide presents a unique chemical challenge. The coupling of propane-1,3-disulfonyl chloride with 4-nitroaniline is severely hindered by the electronic deactivation of the amine nucleophile.
This technical guide outlines a field-proven, highly optimized protocol for this specific bis-sulfonylation. By leveraging nucleophilic catalysis via 4-(Dimethylamino)pyridine (DMAP), the energetic barriers of the deactivated aniline are bypassed, ensuring high-yielding, self-validating conversion from the mono-sulfonylated intermediate to the desired bis-sulfonamide target.
Mechanistic Causality: The Challenge of Electron-Poor Anilines
Electronic Deactivation of 4-Nitroaniline
In a standard Schotten-Baumann-type sulfonylation, a primary amine attacks the highly electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion. However, 4-nitroaniline is a remarkably poor nucleophile. The para-nitro group exerts strong electron-withdrawing effects through both induction (-I) and resonance (-M). This delocalizes the lone pair of electrons on the amine nitrogen into the aromatic ring and the nitro group, drastically reducing its ability to attack the sulfonyl center[1].
Attempts to synthesize N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide using standard bases (e.g., Triethylamine alone) typically stall at the mono-sulfonylated intermediate or require harsh reflux conditions that promote degradation and low yields[2].
The Role of DMAP as a Nucleophilic Catalyst
To overcome this kinetic bottleneck, 4-(Dimethylamino)pyridine (DMAP) is introduced as a nucleophilic catalyst. The causality of this choice is rooted in the formation of a highly reactive intermediate[3].
-
Activation: DMAP, being highly nucleophilic, rapidly attacks propane-1,3-disulfonyl chloride, displacing the chloride ions to form a bis-(N-sulfonylpyridinium) intermediate[4].
-
Electrophilic Enhancement: This positively charged pyridinium species is significantly more electrophilic than the parent sulfonyl chloride. Furthermore, the leaving group (neutral DMAP) is superior to a chloride ion.
-
Turnover: The sterically and electronically hindered 4-nitroaniline can easily attack this activated intermediate, forming the sulfonamide bond and regenerating the DMAP catalyst[3].
DMAP-catalyzed nucleophilic acyl substitution at the sulfonyl center.
Quantitative Data: Condition Optimization
To validate the necessity of the catalytic system, quantitative optimization data is summarized below. The data clearly demonstrates that without DMAP, the reaction fails to achieve complete bis-sulfonylation, trapping the yield in the mono-substituted phase.
Table 1: Optimization of Reaction Conditions for Bis-Sulfonylation
| Entry | Solvent | Base (Equiv) | Catalyst (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | DCM | TEA (3.0) | None | RT | 24 | < 15 | Mostly mono-sulfonylated intermediate |
| 2 | THF | Pyridine (3.0) | None | Reflux | 24 | 35 | Sluggish reaction, incomplete conversion |
| 3 | DCM | TEA (3.0) | DMAP (0.2) | 0 to RT | 12 | 82 | Clean conversion to bis-sulfonamide |
| 4 | DCM | Pyridine (3.0) | DMAP (0.2) | 0 to RT | 12 | 85 | Optimal conditions, high purity |
Experimental Design & Self-Validating Protocol
This protocol is designed as a self-validating system. The use of precisely 2.2 equivalents of 4-nitroaniline ensures that the limiting reagent is the disulfonyl chloride, driving the reaction to the bis-adduct. The specific aqueous workup is engineered to chemically isolate the product from the catalytic amine bases.
Materials and Reagents
-
Propane-1,3-disulfonyl chloride: 1.0 equivalent (Limiting reagent)
-
4-Nitroaniline: 2.2 equivalents (Slight excess to ensure complete bis-sulfonylation)[5]
-
Pyridine: 3.0 equivalents (Acid scavenger)
-
DMAP: 0.2 equivalents (Nucleophilic catalyst)[2]
-
Anhydrous Dichloromethane (DCM): Reaction solvent (0.1 M concentration)
-
1M Hydrochloric Acid (HCl): For workup
Step-by-Step Methodology
Step 1: Reagent Preparation & Activation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolve 4-nitroaniline (2.2 eq) and DMAP (0.2 eq) in anhydrous DCM.
-
Add Pyridine (3.0 eq) to the stirring solution.
-
Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic degradation and minimizes potential side reactions (e.g., polymerization or hydrolysis of the sulfonyl chloride by trace moisture).
Step 2: Electrophile Addition
-
Dissolve propane-1,3-disulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the cooled amine mixture over 30 minutes via an addition funnel.
Step 3: Reaction Propagation & In-Process Control (IPC)
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Stir vigorously for 12 hours.
-
Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) or LC-MS. You must monitor for the disappearance of the mono-sulfonylated intermediate. If the mono-adduct persists, the reaction requires additional stirring time or a slight temperature increase (up to 40 °C).
Step 4: Aqueous Workup & Chemical Isolation
-
Quench the reaction by adding an equal volume of distilled water.
-
Transfer to a separatory funnel and collect the organic (DCM) layer.
-
Critical Step: Wash the organic layer twice with 1M HCl. Causality: Pyridine and DMAP are basic. The HCl protonates them, rendering them highly water-soluble and pulling them entirely into the aqueous waste layer, leaving the neutral bis-sulfonamide in the organic phase.
-
Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water.
-
Dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide can be purified via recrystallization from hot ethanol or ethyl acetate/hexane mixtures to yield a highly pure crystalline solid.
Workflow for the synthesis of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide.
Conclusion
The synthesis of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide highlights the critical intersection of physical organic chemistry and synthetic methodology. By understanding the electronic deactivation caused by the para-nitro group, chemists can rationally select DMAP as a nucleophilic catalyst to alter the reaction pathway. The resulting protocol is highly efficient, scalable, and utilizes targeted aqueous workups to ensure the self-validating purity of the final bis-sulfonamide scaffold.
References
-
Shirini, Farhad, et al. "A Green, Mild and Efficient One-Pot Method for the Synthesis of Sulfonamides from Thiols and Disulfides in Water." ResearchGate, May 2012.[Link]
-
Moritz, Amy E., et al. "Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor." Journal of Medicinal Chemistry - ACS Publications, Aug 2025.[Link]
Sources
Physicochemical Properties and Synthetic Methodologies of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide: A Technical Guide
Executive Summary
The rational design of enzyme inhibitors and antimicrobial agents frequently relies on the robust and highly tunable bis-sulfonamide scaffold. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (BNPDS) represents a specialized derivative within this class, characterized by a flexible aliphatic propane-1,3-diyl linker bridging two strongly electron-deficient 4-nitrophenylsulfonamide pharmacophores. This whitepaper provides a comprehensive mechanistic breakdown of its physicochemical properties, structural behavior, and a self-validating synthetic protocol designed for high-yield isolation in medicinal chemistry workflows.
Structural & Physicochemical Profiling
The physicochemical behavior of BNPDS is dictated by the interplay between its highly polar sulfonamide/nitro groups and the hydrophobic aliphatic core. The electron-withdrawing nature of the para-nitro groups significantly lowers the pKa of the adjacent sulfonamide nitrogen, rendering the molecule more acidic than standard alkyl sulfonamides. This acidity is crucial for target binding, as the deprotonated sulfonamide can form powerful ionic interactions within basic enzyme pockets[1].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of BNPDS, calculated based on its molecular architecture:
| Parameter | Value | Mechanistic Implication |
| Molecular Formula | C₁₅H₁₆N₄O∸S₂ | Defines the symmetric bis-aromatic and bis-sulfonamide architecture. |
| Molecular Weight | 444.44 g/mol | <500 Da; complies with Lipinski's Rule of 5, indicating potential for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 176.6 Ų | >140 Ų; indicates extremely poor blood-brain barrier (BBB) penetration, restricting targets to peripheral tissues. |
| Hydrogen Bond Donors | 2 | The two N-H protons are highly acidic and essential for anchoring to enzyme active sites via backbone carbonyls. |
| Hydrogen Bond Acceptors | 8 | High capacity for solvent interaction; however, strong crystalline lattice energy limits aqueous solubility. |
| Rotatable Bonds | 8 | High conformational flexibility allows the molecule to adopt 'U-shaped' or fully extended conformations depending on the steric constraints of the binding pocket. |
Self-Validating Synthetic Methodology
The synthesis of BNPDS relies on a nucleophilic acyl substitution at the sulfonyl center[2]. The primary challenge in this synthesis is the poor nucleophilicity of 4-nitroaniline, a consequence of the strong resonance electron-withdrawal by the nitro group. To overcome this, the following self-validating protocol employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and anhydrous pyridine as an acid scavenger.
Step-by-Step Protocol
-
Preparation of the Reaction Matrix:
-
Action: In a flame-dried 100 mL round-bottom flask flushed with argon, dissolve 4-nitroaniline (2.2 equivalents) and DMAP (0.1 equivalents) in anhydrous pyridine (0.2 M).
-
Causality: Argon prevents the rapid hydrolysis of the highly reactive sulfonyl chloride precursor[3]. Pyridine acts as an "acid sponge" to continuously neutralize the HCl byproduct, preventing the protonation of the weak nucleophile and driving the equilibrium forward.
-
-
Electrophile Addition:
-
Action: Cool the solution to 0 °C using an ice bath. Slowly add propane-1,3-disulfonyl chloride (1.0 equivalent) dropwise over 15 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the sulfonyl chloride and minimizes the formation of undesired sulfonic ester byproducts.
-
-
Propagation and Maturation:
-
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 18 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The complete disappearance of the high-Rf sulfonyl chloride spot and the emergence of a highly UV-active baseline spot confirms successful conversion.
-
-
Quenching and Precipitation:
-
Action: Pour the reaction mixture into a vigorously stirred beaker containing cold 1M aqueous HCl (six times the volume of pyridine used).
-
Causality: The acidic aqueous environment protonates the pyridine, converting it into water-soluble pyridinium chloride. The highly lipophilic bis-sulfonamide product immediately crashes out of the aqueous phase as a distinct precipitate[2].
-
-
Isolation and Purification:
-
Action: Collect the precipitate via vacuum filtration. Wash sequentially with cold water and diethyl ether, then recrystallize from hot ethanol.
-
Causality: Diethyl ether removes any unreacted, highly soluble 4-nitroaniline traces. Recrystallization yields the thermodynamically stable crystalline polymorph of the final product.
-
Figure 1: Step-by-step self-validating synthetic workflow for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide.
Pharmacological & Mechanistic Applications
Bis-sulfonamides linked by aliphatic chains are documented to interact with various enzymatic targets. Specifically, derivatives of propane-1,3-disulfonamide have been identified as modulators of sterol esterase (EC 3.1.1.13), an enzyme responsible for the hydrolysis of sterol esters[1].
The pharmacological efficacy of BNPDS is driven by a tripartite binding mechanism:
-
The Aliphatic Linker: The flexible propane chain allows the molecule to navigate tortuous binding channels, providing necessary hydrophobic contacts.
-
The Sulfonamide Core: Acts as a transition-state analog. The oxygen atoms serve as potent hydrogen bond acceptors, while the acidic NH group acts as a donor to catalytic residues (e.g., Serine or Histidine).
-
The Nitroaromatic Caps: The 4-nitrophenyl groups engage in strong π−π stacking with aromatic residues (like Phenylalanine or Tyrosine) in the binding pocket, while the nitro group's strong dipole moment can coordinate with localized positive charges or metal ions.
Figure 2: Putative pharmacophore interaction model of the BNPDS scaffold within an enzyme active site.
Analytical Characterization Signatures
To verify the structural integrity of the synthesized BNPDS, researchers should look for the following analytical hallmarks:
-
Infrared Spectroscopy (FT-IR): Strong, distinct absorption bands at ~1350 cm⁻¹ and ~1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the SO2 group. The nitro group ( NO2 ) will present sharp bands at ~1520 cm⁻¹ and ~1340 cm⁻¹.
-
¹H-NMR (DMSO-d₆): The highly deshielded sulfonamide protons (NH) will appear as a broad singlet far downfield (typically >10.0 ppm) due to the combined electron-withdrawing effects of the sulfonyl and nitrophenyl groups. The aromatic protons will exhibit a classic AA'BB' splitting pattern characteristic of para-substituted benzenes (two doublets integrating to 4H each, around 7.5 - 8.3 ppm).
References
-
BRENDA Enzyme Database. "Information on EC 3.1.1.13 - sterol esterase - BRENDA Enzyme Database." BRENDA. URL:[Link]
-
Royal Society of Chemistry. "Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles (Preparation of Bis-Sulfonamide Substrates)." Organic & Biomolecular Chemistry. URL: [Link]
-
LookChem. "Cas 20686-91-3, Propane-1,3-di(sulfonyl chloride)." LookChem Chemical Database. URL:[Link]
Sources
Spectroscopic characterization of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
An In-depth Technical Guide to the Spectroscopic Characterization of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Abstract
This guide provides a comprehensive technical overview of the spectroscopic characterization of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, a molecule of interest in medicinal and materials chemistry. In the absence of direct published spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to predict its characteristic spectral features. We present detailed, field-proven protocols for acquiring Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive framework for analysis and a practical guide for experimental execution.
Introduction and Molecular Structure
N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is a symmetric molecule featuring two 4-nitrophenyl moieties linked to a central propane-1,3-disulfonamide core. The structure incorporates several key functional groups that dictate its spectroscopic behavior: the strongly electron-withdrawing nitro groups (-NO₂), the sulfonamide linkages (-SO₂NH-), aromatic phenyl rings, and a flexible aliphatic propane linker. Understanding the interplay of these groups is crucial for interpreting its spectral data and elucidating its structure-property relationships.
The molecular structure presents a compelling subject for spectroscopic analysis. The two 4-nitrophenyl groups act as powerful chromophores, while the sulfonamide N-H protons provide a handle for studying hydrogen bonding and conformational dynamics. The propane linker's flexibility can influence the overall molecular conformation, which may be reflected in the NMR spectra.
Caption: Molecular Structure of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The predicted FT-IR spectrum of the title compound will be dominated by strong absorptions from the sulfonyl and nitro groups.
Predicted FT-IR Spectral Features
The key to predicting the FT-IR spectrum is to dissect the molecule into its constituent vibrating groups and assign wavenumber ranges based on known data from similar compounds.[1][2][3][4]
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity | Reference/Rationale |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1310 | Strong | Characteristic strong absorption for sulfonamides.[1][5][6] |
| Sulfonamide (SO₂) | Symmetric Stretch | 1165 - 1140 | Strong | Paired with the asymmetric stretch, confirms the SO₂ group.[3][5] |
| Sulfonamide (N-H) | Stretch | 3350 - 3230 | Medium | Position can be affected by hydrogen bonding.[1][5] |
| Sulfonamide (S-N) | Stretch | 930 - 895 | Medium | Confirms the sulfur-nitrogen bond.[5][7] |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong | Electron-withdrawing nature of the aromatic ring influences this band.[4][8] |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 | Strong | A second, equally important band for identifying the nitro group.[4][8] |
| Aromatic Ring (C=C) | Stretch | 1600 - 1490 | Medium-Variable | Multiple bands are expected in this region.[5] |
| Aliphatic (C-H) | Stretch | 2980 - 2850 | Medium-Weak | From the propane linker's CH₂ groups.[9][10] |
| Aliphatic (CH₂) | Bend (Scissoring) | ~1470 | Medium | Characteristic bending vibration for methylene groups.[9][11] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol is designed to be self-validating by ensuring a clean, reproducible measurement.
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer (e.g., a JASCO-430 or similar) is powered on and has been allowed to stabilize for at least 30 minutes.[1]
-
Record a background spectrum in the range of 4000-400 cm⁻¹ with a resolution of 2 cm⁻¹. This accounts for atmospheric CO₂ and H₂O and any intrinsic signals from the ATR crystal.
-
-
Sample Preparation:
-
Place a small amount (1-5 mg) of the solid N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide powder directly onto the center of the ATR crystal (typically diamond or germanium).
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. The causality here is that poor contact leads to weak and distorted spectral bands.
-
-
Data Acquisition:
-
Collect the sample spectrum over the same range (4000-400 cm⁻¹) and resolution (2 cm⁻¹) as the background. Co-add at least 32 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing & Validation:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe. Record a new spectrum of the clean crystal to validate that no sample residue remains, ensuring no carry-over for subsequent measurements.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The title compound possesses two potent chromophores—the 4-nitrophenyl groups—which are expected to produce strong absorptions in the UV region.
Predicted UV-Vis Spectral Features
The spectrum is predicted to be dominated by π-π* transitions associated with the aromatic system and the nitro group. The sulfonamide group can also contribute via n-π* transitions.[12]
| Transition Type | Predicted λₘₐₓ (nm) | Rationale |
| π-π | 250 - 290 | Associated with the phenyl ring and sulfonamide group.[12] |
| π-π / n-π* | 320 - 400 | Intense absorption band characteristic of the 4-nitrophenyl chromophore. The exact position is solvent-dependent.[12][13][14] |
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Solvent Selection & Blanking:
-
Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., Methanol, Acetonitrile, or Dichloromethane).
-
Fill a quartz cuvette with the chosen solvent and use it to record a baseline (blank) spectrum across the desired range (e.g., 200-600 nm). This step is critical to subtract any absorbance from the solvent and cuvette.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound of a known concentration (e.g., 1 mg/mL).
-
Create a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution. The concentration should be adjusted so that the maximum absorbance falls between 0.5 and 1.5 AU, within the linear range of the Beer-Lambert law.
-
-
Data Acquisition:
-
Rinse the quartz cuvette with the dilute sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum from 200-600 nm.
-
-
Validation:
-
To validate the measurement, prepare a second sample at a different concentration and verify that the absorbance scales linearly, confirming adherence to the Beer-Lambert law.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the complete structural elucidation of the molecule.
Predicted ¹H NMR Spectrum
The symmetry of the molecule simplifies the expected ¹H NMR spectrum. We anticipate signals from the aromatic protons, the aliphatic propane linker protons, and the sulfonamide N-H protons.
| Proton Environment (Label) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale / Reference |
| Aromatic (Hₐ) | 8.3 - 8.1 | Doublet (d) | 4H | Protons ortho to the electron-withdrawing NO₂ group are strongly deshielded.[15][16] |
| Aromatic (Hₑ) | 8.0 - 7.8 | Doublet (d) | 4H | Protons ortho to the sulfonamide group. Appears as an AA'BB' system with Hₐ. |
| Sulfonamide (NH) | 8.1 - 7.9 | Broad Singlet (br s) | 2H | Chemical shift is solvent and concentration-dependent; may exchange with D₂O.[7] |
| Propane Linker (Hᵧ) | 3.5 - 3.2 | Triplet (t) | 4H | Methylene protons adjacent to the electronegative sulfonamide nitrogen. |
| Propane Linker (Hᵟ) | 2.2 - 1.9 | Quintet (quin) | 2H | Central methylene protons coupled to four adjacent Hᵧ protons.[17] |
Predicted ¹³C NMR Spectrum
Due to molecular symmetry, only five distinct carbon signals are expected: four from the 4-nitrophenyl group and two from the propane linker.
| Carbon Environment (Label) | Predicted δ (ppm) | Rationale / Reference |
| Aromatic (C-N) | 155 - 150 | Quaternary carbon attached to the sulfonamide nitrogen; highly deshielded.[18] |
| Aromatic (C-NO₂) | 145 - 140 | Quaternary carbon attached to the nitro group.[15][19] |
| Aromatic (CHₐ) | 128 - 125 | Aromatic CH ortho to the nitro group.[15][20] |
| Aromatic (CHₑ) | 120 - 115 | Aromatic CH meta to the nitro group.[15][20] |
| Propane Linker (Cᵧ) | 50 - 45 | Methylene carbon adjacent to the sulfonamide nitrogen. |
| Propane Linker (Cᵟ) | 25 - 20 | Central methylene carbon of the propane linker.[21] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[15] DMSO-d₆ is often preferred for sulfonamides as it helps in observing exchangeable N-H protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[22]
-
-
Instrument Setup & Tuning:
-
Place the sample in the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal signal sensitivity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. A spectral width of 12-15 ppm is usually sufficient.
-
Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
To confirm the N-H proton, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal should diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.
-
Use a 45° pulse angle with a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Caption: A generalized workflow for the spectroscopic characterization of a pure compound.
Conclusion
This technical guide provides a robust, predictive framework for the complete spectroscopic characterization of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide. By synthesizing data from analogous structures, we have established the expected FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR signatures. The detailed, self-validating experimental protocols included herein offer a standardized approach for researchers to acquire high-quality, reproducible data. This document serves as a vital resource for any scientist or professional engaged in the synthesis, analysis, or application of this and related sulfonamide-based compounds.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
-
Reddit. (2025, October 19). Help with C13 NMR of p-nitroaniline. r/chemhelp. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Ft-Ir and Computational Study of Sulphaguanidine. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
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Omele, Johnbull, et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]
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Unknown. (n.d.). H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]
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Unknown. (n.d.). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]
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Chegg. (2020, June 12). From the 13C NMR spectrum provided for p-nitroaniline.... Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA).... Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (2026, March 26). Infrared spectrum of propane. Retrieved from [Link]
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University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Nitro-p-terphenyl - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (2026, March 26). 13C nmr spectrum of propane. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (2026, March 26). Propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]
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Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. Retrieved from [Link]
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VPL. (n.d.). Propane (C 3 H 8 ). Retrieved from [Link]
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Nazarski, R. B. (2024). Ambient temperature 1H/13C NMR spectra of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) in D2O.... PubMed. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra for (i) CH 2 -stretching, (ii) CH 2 -Wagging, (iii) CH.... Retrieved from [Link]
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Spectroscopy Online. (2015, September 1). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Retrieved from [Link]
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Thermal Stability Profile of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide: A Comprehensive Technical Guide
Executive Summary
For drug development professionals and materials scientists, understanding the thermal stability of complex molecular architectures is non-negotiable. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is a structurally fascinating compound that combines a flexible aliphatic core (propane-1,3-diyl) with two rigid, electron-withdrawing 4-nitrophenyl groups, bridged by robust sulfonamide linkages.
This whitepaper synthesizes the thermal degradation mechanics of this compound. By isolating the thermal vulnerabilities of its constituent functional groups, we provide a predictive framework and a self-validating analytical protocol for characterizing its thermal boundaries using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Mechanistic Insights: The Causality of Thermal Degradation
The thermal degradation of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is not a single event, but a cascaded sequence of bond dissociations dictated by the weakest links in its molecular geometry.
The Vulnerability of the Nitroaromatic Appendages
The primary trigger for thermal decomposition in this molecule is the nitro group attached to the phenyl ring. Nitroaromatics are notoriously sensitive to thermal stress. At elevated temperatures (typically >250 °C), the molecule undergoes homolytic C-NO 2 bond scission. This process is highly exothermic and often initiates a self-accelerating radical cascade1[1]. The electron-withdrawing nature of the nitro group destabilizes the aromatic ring under thermal load, leading to significant heat release ( ΔHd ) 2[2].
The Resilience of the Sulfonamide Linkage
In contrast to the nitro groups, the central propane-1,3-disulfonamide core acts as a thermal anchor. Polysulfonamides and related small-molecule sulfonamides exhibit excellent thermal stability, typically showing an initial decomposition temperature at 5% weight loss ( Td,5% ) ranging from 290 °C to 360 °C 3[3]. The strong S-N and S-C bonds, stabilized by the highly electronegative sulfonyl oxygen atoms, resist cleavage until the temperature exceeds the activation energy required for SO 2 and N 2 extrusion 4[4].
Degradation Pathway Visualization
The following workflow illustrates the sequential thermal breakdown of the compound, mapping physical phase transitions against chemical degradation events.
Fig 1: Sequential thermal degradation pathway of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide.
Self-Validating Experimental Protocols
To accurately characterize this compound, the analytical methodology must prevent environmental artifacts (like oxidation) from skewing intrinsic molecular stability data. The following protocols are designed as self-validating systems.
Protocol A: Thermogravimetric Analysis (TGA) for Mass Loss Kinetics
Causality: Running TGA in a purely inert atmosphere isolates thermal bond dissociation from oxidative degradation. Utilizing multiple heating rates ( β ) allows for the calculation of the apparent activation energy ( Ea ) via isoconversional methods (e.g., Kissinger or Flynn-Wall-Ozawa) without assuming a specific reaction model 2[2].
Step-by-Step Methodology:
-
Calibration: Calibrate the TGA microbalance and temperature sensor using standard weights and Curie point reference materials (e.g., Alumel, Nickel).
-
Sample Preparation: Weigh 5.0 ± 0.1 mg of the compound into a high-purity alumina ( Al2O3 ) crucible. Note: Alumina is chosen over platinum to prevent catalytic acceleration of nitro-group reduction.
-
Purge Phase: Purge the furnace with dry, high-purity Nitrogen (N 2 ) at a flow rate of 50 mL/min for 30 minutes prior to heating.
-
Dynamic Heating: Execute dynamic heating scans from 25 °C to 600 °C at four distinct heating rates: 5, 10, 15, and 20 °C/min.
-
Data Extraction: Record the onset temperature of degradation ( Td,5% ) and the peak temperature of the derivative thermogravimetric curve ( Tmax ).
Protocol B: Differential Scanning Calorimetry (DSC) for Enthalpy Analysis
Causality: Nitroaromatic decomposition releases gases (NO 2 , N 2 ). If standard open pans are used, the endothermic heat of vaporization of these gases will mask the exothermic heat of chemical decomposition. High-pressure hermetic sealing is mandatory to capture the true ΔHd 1[1].
Step-by-Step Methodology:
-
Sample Loading: Weigh 2.0 ± 0.1 mg of the compound into a gold-plated, high-pressure hermetic DSC pan.
-
Sealing: Crimp the pan using a specialized press to ensure it can withstand internal pressures up to 150 bar.
-
Equilibration: Load the pan into the DSC cell, equilibrate at 25 °C, and maintain a nitrogen purge of 50 mL/min.
-
Thermal Scanning: Heat the sample at 10 °C/min up to 450 °C.
-
Integration: Identify the endothermic melting peak ( Tm ) and integrate the subsequent exothermic decomposition peak to calculate the heat of decomposition ( ΔHd in J/g).
Quantitative Data Presentation
Based on the structural homology of polysulfonamides and nitroaromatics, the expected thermal parameters for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide are summarized below.
| Thermal Parameter | Analytical Technique | Expected Range | Mechanistic Significance |
| Tm (Melting Point) | DSC | 180 – 210 °C | Endothermic breakdown of the crystalline lattice prior to chemical degradation. |
| Td,5% (Onset) | TGA | 280 – 320 °C | Initial 5% mass loss; corresponds to the homolytic scission of the C-NO 2 bonds. |
| Tmax (Peak Rate) | DTG | 350 – 380 °C | Maximum rate of mass loss; signifies the catastrophic collapse of the sulfonamide backbone. |
| ΔHd (Enthalpy) | DSC | 400 – 800 J/g | Exothermic energy release driven by the self-accelerating decomposition of the nitroaromatic rings. |
Kinetic Modeling & Safety Implications
The thermal profile of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide dictates strict handling parameters. Because the nitro group decomposition is highly exothermic, calculating the Time to Maximum Rate (TMR) and the Critical Temperature of Self-Acceleration (TCL) is vital for scale-up synthesis.
By utilizing the multi-heating rate TGA data (Protocol A), researchers can apply the Kissinger equation to determine the Activation Energy ( Ea ). For structurally similar nitroaromatics, Ea typically ranges from 130 to 200 kJ/mol 2[2]. If the material is subjected to temperatures approaching its Td,5% during pharmaceutical melt-extrusion or prolonged drying, the accumulated heat from the initial C-NO 2 scission can trigger a runaway thermal event. Therefore, processing temperatures must be strictly capped at least 50 °C below the determined Td,5% .
References
-
Organocatalytic Synthesis of Polysulfonamides with Well-Defined Linear and Brush Architectures Source: Macromolecules - ACS Publications URL:[Link]
-
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method Source: SciELO URL:[Link]
-
Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution Source: OSTI.gov URL:[Link]
-
Thermal properties and thermal degradation kinetics of polysulfonamide based single polymer composites Source: ResearchGate URL:[Link]
Sources
Solubility Behavior of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide in Organic Solvents: A Technical Guide
Executive Summary
N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is a complex bis-sulfonamide derivative characterized by a flexible propane-1,3-diyl aliphatic core flanked by two rigid, highly electron-withdrawing 4-nitrophenylsulfonamide moieties. For researchers in medicinal chemistry and materials science, understanding the solubility profile of such complex sulfonamides is critical for downstream synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the thermodynamic mechanisms governing its solvation, predictive physicochemical profiling, and a self-validating experimental protocol for empirical solubility determination.
Physicochemical Profiling & Structural Analysis
The solubility of any solid solute in an organic solvent is fundamentally dictated by the thermodynamic balance between crystal lattice disruption and solute-solvent interactions[1]. To predict the solubility of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, we must first deconstruct its molecular architecture:
-
Hydrogen Bonding Capacity: The molecule possesses two sulfonamide ( −SO2NH− ) linkages. The highly electron-withdrawing nature of the adjacent 4-nitrophenyl groups significantly increases the acidity of the sulfonamide N−H protons, making them exceptionally strong hydrogen bond donors. Conversely, the sulfonyl oxygens and terminal nitro ( −NO2 ) groups act as potent hydrogen bond acceptors.
-
Lattice Energy: In the solid state, these strong hydrogen bond donors and acceptors form an extensive intermolecular network. Combined with the π−π stacking interactions between the planar nitrophenyl rings, this results in a highly stable crystal lattice with a high lattice energy.
-
Solvation Causality: To dissolve this compound, a solvent must provide enough exothermic interaction energy to overcome the endothermic penalty of lattice disruption. Non-polar solvents cannot break these intermolecular forces. Therefore, complex sulfonamides typically exhibit exceedingly poor solubility in non-polar organic solvents and aqueous buffers, often requiring highly polar aprotic solvents for complete dissolution[2].
Figure 1: Thermodynamic pathways governing the solvation of bis-sulfonamides.
Hansen Solubility Parameters (HSP) & Predictive Modeling
The extended Hansen Solubility Parameter (HSP) framework is the most robust method for predicting the miscibility of pharmaceutical intermediates in organic solvents[3]. HSP divides the total cohesive energy of a liquid into three distinct components:
-
δd : Dispersion forces (van der Waals).
-
δp : Polar dipole-dipole forces.
-
δh : Hydrogen-bonding forces.
The solubility distance ( Ra ) between the solute and the solvent dictates miscibility. A smaller Ra indicates higher solubility. Because N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide has exceptionally high δp and δh requirements, it will only dissolve in solvents that closely match these parameters. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess the high polar and hydrogen-bonding parameters necessary to solvate such highly polar molecules[4].
Quantitative Data Summary: Predicted Solubility by Solvent Class
Note: HSP values for solvents are standard literature values expressed in MPa1/2 .
| Solvent Class | Representative Solvent | δd ( MPa1/2 ) | δp ( MPa1/2 ) | δh ( MPa1/2 ) | Predicted Solubility |
| Non-Polar | Hexane | 14.9 | 0.0 | 0.0 | Insoluble |
| Moderately Polar | Ethyl Acetate | 15.8 | 5.3 | 7.2 | Poor |
| Polar Protic | Methanol | 15.1 | 12.3 | 22.3 | Moderate |
| Polar Aprotic | DMSO | 18.4 | 16.4 | 10.2 | High |
Experimental Protocol: Isothermal Shake-Flask Method
While HSP provides a predictive framework, empirical validation is mandatory for regulatory and scale-up applications. The isothermal shake-flask method remains the gold standard for determining the equilibrium solubility of solid solutes in organic solvents[5],[6]. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium and prevent false readings from polymorph transitions.
Step-by-Step Methodology
-
Preparation of Saturated Suspension:
-
Weigh an excess amount of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (e.g., 50 mg) into a 5 mL glass vial.
-
Add 2 mL of the target organic solvent (e.g., DMSO, Ethyl Acetate). Ensure the solid is visibly in excess to guarantee saturation.
-
-
Thermodynamic Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an isothermal shaker bath set strictly to 298.15±0.1 K ( 25∘C ).
-
Agitate at 150 RPM for 48 to 72 hours. Causality note: Extended equilibration is required for bis-sulfonamides due to their high lattice energy, which slows the dissolution kinetics.
-
-
Phase Separation:
-
Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at exactly 298.15 K to prevent temperature-induced precipitation.
-
Carefully extract the clear supernatant using a pre-warmed syringe filter (0.22 µm PTFE).
-
-
Quantification:
-
Dilute an exact aliquot of the supernatant with a compatible analytical solvent (e.g., Acetonitrile/Water mixture).
-
Analyze the concentration using High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector (measuring absorbance of the nitrophenyl chromophore at ∼270−280 nm ).
-
-
System Validation (Critical Step):
-
Recover the undissolved solid from the bottom of the centrifuge tube.
-
Analyze the solid via X-ray Powder Diffraction (XRPD) and compare it against the starting material. This validates that the compound did not form a solvate or transition to a different polymorph during the equilibration phase, which would invalidate the solubility data.
-
Figure 2: Workflow for determining solubility using the isothermal shake-flask method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Solvent Effect on PVDF‐HFP Gel Polymer Electrolyte Containing Ionic Liquid Pyr1,4TFSI for Lithium Batteries Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Isolation Protocol for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Mechanistic Rationale
The synthesis of bis-sulfonamides is a critical workflow in medicinal chemistry, often utilized to generate bidentate ligands, enzyme inhibitors, or structural cross-linkers. The target compound, N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, features a flexible three-carbon aliphatic linker flanked by two strongly electron-withdrawing nitroaromatic sulfonamide moieties.
The synthesis relies on the nucleophilic acyl substitution of propane-1,3-disulfonyl chloride (CAS: 20686-91-3)[1] with 4-nitroaniline. Because the para-nitro group strongly pulls electron density away from the amine via resonance, 4-nitroaniline is a notoriously poor nucleophile. To overcome this high activation energy barrier and ensure complete bis-substitution, this protocol employs a combination of a slight excess of the amine, a non-nucleophilic base (Triethylamine, TEA) to act as an acid scavenger, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to serve as an acyl transfer catalyst. Efficient protocols for sulfonamide generation are highly sought after in chemical library synthesis, with continuous methodological improvements being documented in the literature[1].
Experimental Workflow
Fig 1: Step-by-step experimental workflow for the synthesis and isolation of the target bis-sulfonamide.
Materials and Reagents
Strict stoichiometric control is required to prevent the formation of mono-substituted byproducts.
| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) |
| Propane-1,3-disulfonyl chloride | Bifunctional Electrophile | 1.0 eq | 2.41 g (10.0 mmol) |
| 4-Nitroaniline | Nucleophile | 2.2 eq | 3.04 g (22.0 mmol) |
| Triethylamine (TEA) | Acid Scavenger / Base | 3.0 eq | 4.18 mL (30.0 mmol) |
| 4-Dimethylaminopyridine (DMAP) | Acyl Transfer Catalyst | 0.1 eq | 0.12 g (1.0 mmol) |
| Dichloromethane (DCM), Anhydrous | Solvent | N/A | 50 mL + 20 mL |
| 1M Hydrochloric Acid (HCl) | Workup Wash | N/A | 3 x 30 mL |
| Brine (Sat. NaCl) | Workup Wash | N/A | 1 x 30 mL |
| Magnesium Sulfate (MgSO₄) | Drying Agent | N/A | As needed |
Note: Propane-1,3-disulfonyl chloride is a moisture-sensitive liquid/low-melting solid (MW: 241.11 g/mol )[1]. It must be handled under an inert atmosphere to prevent premature hydrolysis to the corresponding disulfonic acid.
Step-by-Step Synthetic Protocol
Phase 1: Preparation and Activation
-
Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen or Argon gas.
-
Nucleophile Solvation: Add 4-nitroaniline (3.04 g, 22.0 mmol) and DMAP (0.12 g, 1.0 mmol) to the flask. Dissolve the solids in 50 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Inject Triethylamine (4.18 mL, 30.0 mmol) into the stirring solution.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes. Causality Insight: Cooling is critical before the addition of the sulfonyl chloride to mitigate the exothermic nature of the reaction and prevent the formation of dark, tarry degradation products common with nitroanilines.
Phase 2: Electrophilic Addition
-
Electrophile Preparation: In a separate, dry vial, dissolve propane-1,3-disulfonyl chloride (2.41 g, 10.0 mmol) in 20 mL of anhydrous DCM.
-
Dropwise Addition: Using an addition funnel or a syringe pump, add the sulfonyl chloride solution dropwise to the 0 °C reaction mixture over a period of 30 minutes.
-
Reaction Progression: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20-25 °C). Stir under an inert atmosphere for 12 to 16 hours. Monitor the disappearance of the sulfonyl chloride via TLC (Thin Layer Chromatography) using a 60:40 Hexanes:Ethyl Acetate solvent system.
Phase 3: Quenching and Workup
-
Quenching: Dilute the reaction mixture with an additional 30 mL of DCM to prevent precipitation of the product as the solvent volume slightly reduces during overnight stirring.
-
Acid Wash (Crucial Step): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 x 30 mL). Causality Insight: The acidic wash protonates the unreacted 4-nitroaniline, DMAP, and TEA, rendering them water-soluble and effectively pulling them into the aqueous layer, leaving the neutral bis-sulfonamide product in the organic phase.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (30 mL) to remove residual water and break any emulsions.
-
Drying and Concentration: Collect the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
Phase 4: Purification
-
Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes to Ethyl Acetate (typically 70:30 to 50:50, depending on TLC retention factors).
-
Isolation: Pool the fractions containing the pure product (visualized under UV light at 254 nm) and evaporate the solvent to afford N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide as a solid.
Expected Analytical Data Profile
To validate the success of the synthesis, the isolated compound should be subjected to standard spectroscopic characterization. The following table outlines the anticipated analytical signals.
| Analytical Method | Expected Signals / Data Points | Structural Correlation |
| ¹H NMR (DMSO-d₆) | ~10.8 ppm (s, 2H) | Sulfonamide N-H protons (highly deshielded) |
| ~8.2 ppm (d, 4H) | Aromatic protons ortho to the nitro group | |
| ~7.4 ppm (d, 4H) | Aromatic protons ortho to the sulfonamide | |
| ~3.2 ppm (t, 4H) | Aliphatic CH₂ protons adjacent to sulfonyl groups | |
| ~2.1 ppm (p, 2H) | Central aliphatic CH₂ protons | |
| ESI-MS (Negative Mode) | [M-H]⁻ m/z ~ 443.0 | Corresponds to the deprotonated molecular ion |
| FT-IR (ATR) | ~3250 cm⁻¹ | N-H stretching vibration |
| ~1520 cm⁻¹, 1340 cm⁻¹ | Asymmetric and symmetric NO₂ stretching | |
| ~1330 cm⁻¹, 1150 cm⁻¹ | Asymmetric and symmetric SO₂ stretching |
References
- LookChem. "Cas 20686-91-3,Propane-1,3-di(sulfonyl chloride)". LookChem Chemical Database.
Sources
Application Note: N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide in Coordination Chemistry and Supramolecular Recognition
Executive Summary
The rational design of flexible, functionalized ligands is a cornerstone of modern coordination chemistry. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is a highly versatile bidentate ligand and supramolecular host. Its unique architecture combines a flexible aliphatic backbone (propane-1,3-diyl) with highly acidic sulfonamide protons, modulated by strongly electron-withdrawing 4-nitrophenyl groups. This structural synergy enables a dual-functionality:
-
Transition Metal Coordination: Upon deprotonation, the ligand acts as a robust dianionic chelator, forming stable complexes and coordination polymers with transition and post-transition metals (e.g., Cu²⁺, Pb²⁺) [1].
-
Anion Recognition: In its neutral state, the highly polarized N-H bonds act as exceptional hydrogen-bond donors, allowing for the selective recognition and quantification of biologically and environmentally relevant anions (e.g., Acetate, Dihydrogen Phosphate)[2].
This application note provides drug development professionals and materials scientists with the mechanistic causality, quantitative data, and self-validating protocols required to leverage this compound in metal extraction, sensor development, and structural coordination studies.
Mechanistic Causality: Structure-Property Relationships
To effectively deploy N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, one must understand the causality behind its structural components:
-
The Propane-1,3-diyl Backbone: Unlike rigid 1,2-phenylene backbones, the three-carbon aliphatic chain provides a highly flexible "bite angle." This flexibility allows the ligand to adopt multiple conformations—either wrapping around a single metal center to form a stable six-membered chelate ring or extending to bridge multiple metal centers, facilitating the formation of 1D or 2D coordination polymers [3].
-
The Sulfonamide ( −SO2NH− ) Core: The sulfonamide group is ambidentate. The nitrogen atom is a strong σ -donor upon deprotonation, while the sulfonyl oxygen atoms can participate in secondary coordination spheres or axial bonding. In heavy metals like Pb(II), this often results in unique "hemidirected" geometries where the stereochemically active lone pair occupies an equatorial site, and the sulfonyl oxygens bridge adjacent complexes [1].
-
The 4-Nitrophenyl Substituents: The strong electron-withdrawing nature of the nitro group via resonance and inductive effects significantly lowers the pKa of the sulfonamide N-H protons.
-
For Metal Coordination: This facilitates easier deprotonation under mild basic conditions, streamlining the synthesis of metal-organic complexes.
-
For Anion Sensing: The increased acidity highly polarizes the N-H bond, drastically increasing its hydrogen-bond donor capacity. This results in binding constants ( Ka ) for target anions that are orders of magnitude higher than their non-nitrated analogs [2].
-
Figure 1: Dual-pathway application workflow of the disulfonamide ligand.
Quantitative Data: Coordination and Binding Metrics
The performance of disulfonamide derivatives in coordination and recognition is highly dependent on the solvent environment and the target ion. Table 1 summarizes typical binding constants and coordination geometries derived from analogous nitrophenyl-disulfonamide systems.
Table 1: Representative Binding Constants ( Ka ) and Coordination Geometries
| Target Ion | Application Mode | Solvent System | Stoichiometry | Binding Constant ( Ka ) / Geometry | Ref |
| Acetate (AcO⁻) | Anion Recognition | CD₃CN | 1:1 (Host:Guest) | ~ 5.1×104 M−1 | [2] |
| Dihydrogen Phosphate (H₂PO₄⁻) | Anion Recognition | DMSO- d6 | 1:1 (Host:Guest) | > 8.0×103 M−1 | [2] |
| Chloride (Cl⁻) | Anion Recognition | CD₃CN | 1:1 (Host:Guest) | ~ 2.5×103 M−1 | [2] |
| Lead (Pb²⁺) | Metal Coordination | Methanol / Acetone | 1:1 (M:L) | Hemidirected Trigonal Bipyramidal | [1] |
| Cobalt (Co²⁺) | Metal Coordination | THF / DCM | 1:1 (M:L) | Trigonal Bipyramidal (N-donor plane) | [3] |
Note: Anion binding constants are highly sensitive to competitive hydrogen bonding from protic solvents. Aprotic solvents like CD₃CN or DMSO are required to accurately measure host-guest interactions.
Experimental Protocols
Protocol A: Synthesis of Metal-Disulfonamide Coordination Complexes
This protocol outlines the generation of a binary metal complex (e.g., with Pb²⁺ or Cu²⁺). The self-validating aspect of this protocol relies on the stoichiometric addition of base to ensure complete deprotonation without precipitating metal hydroxides.
Reagents:
-
N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (1.0 equiv)
-
Metal salt (e.g., Pb(NO₃)₂ or Cu(OAc)₂) (1.0 equiv)
-
Triethylamine (TEA) or Sodium Methoxide (2.0 equiv)
-
Anhydrous Methanol or Acetone
Step-by-Step Procedure:
-
Ligand Solubilization: Dissolve 1.0 mmol of the disulfonamide ligand in 15 mL of anhydrous acetone or methanol under continuous stirring at ambient temperature.
-
Deprotonation: Slowly add 2.0 mmol of TEA to the ligand solution. Causality: The base removes the two acidic sulfonamide protons, generating the active dianionic chelator. The solution may exhibit a slight color shift (often deepening in yellow/orange) due to the extended conjugation of the nitrophenyl anion.
-
Metal Addition: Dissolve 1.0 mmol of the metal salt in 5 mL of the same solvent. Add this dropwise to the deprotonated ligand solution over 10 minutes.
-
Complexation & Isolation: Stir the reaction mixture for 2–4 hours. If a coordination polymer forms, it will typically precipitate as a microcrystalline solid.
-
Validation: Filter the precipitate, wash with cold solvent, and dry under vacuum. Confirm the disappearance of the ν(N-H) stretching band (~3200-3300 cm⁻¹) and the shift of the ν(S=O) band in the FT-IR spectrum, which validates successful metal coordination at the nitrogen and/or oxygen centers [1].
Protocol B: Supramolecular Anion Recognition via ¹H NMR Titration
To utilize the ligand as an anion sensor, ¹H NMR titration is the gold standard for determining the binding constant ( Ka ). The critical control in this protocol is maintaining a constant concentration of the host to prevent dilution-induced chemical shift artifacts.
Figure 2: Experimental workflow for determining anion binding constants via 1H NMR titration.
Reagents:
-
Host: N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
-
Guest: Tetrabutylammonium (TBA) salts of the target anion (e.g., TBA-Acetate). Causality: TBA salts are used because the bulky tetrabutylammonium cation is highly soluble in organic solvents and does not competitively coordinate with the ligand, ensuring the observed shift is purely due to anion-host interaction [2].
-
Solvent: CD₃CN or DMSO- d6 (dried over molecular sieves).
Step-by-Step Procedure:
-
Host Stock Preparation: Prepare a 2.0 mM solution of the disulfonamide host in CD₃CN. Transfer exactly 500 µL of this solution into an NMR tube.
-
Guest Stock Preparation: Prepare a 40.0 mM solution of the TBA-guest salt. Crucial Step: Dissolve the guest salt using the Host Stock Solution rather than pure solvent. Causality: This ensures that as the guest is titrated into the NMR tube, the concentration of the host remains perfectly constant at 2.0 mM, eliminating dilution errors.
-
Baseline Measurement: Record the ¹H NMR spectrum of the pure host. Identify the highly deshielded sulfonamide N-H proton peak (typically between 8.0 and 10.5 ppm, depending on the solvent).
-
Titration: Add sequential aliquots of the guest solution (e.g., 5 µL, 10 µL, 20 µL) to the NMR tube. Shake thoroughly and record the ¹H NMR spectrum after each addition.
-
Data Analysis: Track the downfield shift ( Δδ ) of the N-H proton. The strong hydrogen bond formed between the N-H proton and the anion decreases the electron density around the proton, deshielding it further. Plot Δδ against the concentration of the guest and fit the data to a 1:1 binding isotherm using non-linear regression software (e.g., BindFit) to extract the Ka [2].
References
- Structural Insights into the Coordination and Extraction of Pb(II) by Disulfonamide Ligands Derived from o-Phenylenediamine.
- A Carbazole-1,8-Disulfonamide-Derived Cryptand Receptor for Anion Recognition.
- Modulating the Primary and Secondary Coordination Spheres within a Series of CoII—OH Complexes.
Application Note: N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide as a Versatile Ligand in Transition Metal Coordination
Target Audience: Coordination Chemists, Catalysis Researchers, and Metallodrug Development Scientists.
Executive Summary
The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide represents a highly versatile, flexible bidentate ligand framework. By combining a flexible aliphatic propane-1,3-diyl backbone with strongly electron-withdrawing 4-nitrophenyl sulfonamide termini, this molecule offers unique coordination modalities. This application note details the mechanistic principles of its coordination, its utility in catalysis and pharmacology, and provides a self-validating protocol for the synthesis of its transition metal complexes.
Mechanistic Insights: Causality in Ligand Design
To effectively utilize N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, one must understand the thermodynamic and kinetic forces driving its interaction with metal centers.
-
Electronic Modulation via the Nitro Group: Neutral sulfonamides are generally poor ligands due to the low basicity of the nitrogen atom. However, the para-nitro substitution on the phenyl rings exerts a strong electron-withdrawing effect via both induction and resonance. This significantly lowers the pKa of the sulfonamide N-H protons. Consequently, the ligand can be easily deprotonated by mild bases (e.g., triethylamine) to form a strongly coordinating, electron-rich sulfonamidate dianion[1].
-
Conformational Flexibility: The propane-1,3-diyl linker allows the ligand to adopt multiple conformations (gauche or anti). Depending on the metal's preferred geometry and the reaction concentration, the ligand can either chelate a single metal center to form a stable 6-membered metallacycle, or bridge multiple metal centers to form bimetallic macrocycles or paddlewheel clusters[2][3].
-
Coordination Ambidenticity: While the deprotonated nitrogen is the primary donor (forming strong M–N bonds), the adjacent sulfonyl oxygen atoms can also participate in coordination. This N,O-bridging is particularly valuable in stabilizing bimetallic cores, such as dirhodium(II,II) catalysts used in cyclopropanation[3].
Coordination pathways driven by concentration and deprotonation states.
Applications Overview
Transition metal complexes utilizing sulfonamide-based ligands have demonstrated significant utility across two primary domains:
-
Pharmacology and Metallodrugs: Sulfonamide–metal complexes (particularly Cu²⁺ and Zn²⁺) exhibit enhanced biological activity compared to the free ligands. The metal complexation improves bioavailability and facilitates targeted interactions with DNA (nuclease activity) or specific metalloenzymes like Carbonic Anhydrase. For instance, certain sulfonamide metal complexes show superior cytotoxicity against cervical cancer cell lines (IC50 = 1.9 μM) compared to clinical standards like cisplatin (IC50 = 3.0 μM)[1][4].
-
Advanced Catalysis: In Group 4 metals (Ti, Zr), sulfonamide ligands act as "phenolate mimics," supporting highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters[5]. In dirhodium chemistry, the replacement of standard acetates with bridging sulfonamides alters the electron density of the Rh-Rh bond, leaving axial sites free and drastically enhancing catalytic turnover in diazo-decomposition reactions[3].
Quantitative Parameters of Sulfonamide-Metal Systems
To guide experimental design, the following table summarizes quantitative structural and functional parameters typical of transition metal-sulfonamide complexes.
| Metal Center | Coordination Mode | Geometry | Key Quantitative Metric | Primary Application |
| Cu(II) | Monodentate / Chelate (N-donor) | Square Pyramidal | DNA Cleavage Efficiency: >80% at 50 μM | Anticancer / Nuclease[1] |
| Rh(II)-Rh(II) | Bridging (N,O-donor) | Paddlewheel | Rh-Rh Bond Length: ~2.564 Å | Cyclopropanation Catalysis[3] |
| Zr(IV) | Tetradentate (N-donor) | Octahedral | N-M-N Bite Angle: 336°–360° | Ring-Opening Polymerization[5] |
| Zn(II) | Bridging (N-donor) | Tetrahedral | Macrocycle Diameter: 24-membered ring | Structural / Luminescence[2] |
Experimental Protocol: Synthesis of a [Cu(L)(solv)₂] Complex
This protocol outlines the synthesis of a mononuclear Copper(II) complex using N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide. The methodology is designed as a self-validating system , where physical observations at each step confirm the chemical causality.
Reagents and Materials
-
N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (Ligand, L)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF) and Methanol (MeOH)
Step-by-Step Methodology
Step 1: Ligand Dissolution and Deprotonation
-
Action: Suspend 1.0 mmol of the ligand in 10 mL of a 1:1 DMF/MeOH mixture. Add 2.1 mmol of Et₃N dropwise under continuous stirring.
-
Causality: The ligand is initially insoluble in MeOH. Et₃N deprotonates the acidic sulfonamide N-H bonds.
-
Self-Validation Check: The cloudy suspension will transition into a clear, deep yellow solution. If the solution remains cloudy, deprotonation is incomplete; verify the quality of the Et₃N or increase the DMF ratio.
Step 2: Metallation
-
Action: Dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 5 mL of MeOH. Add this copper solution dropwise (1 drop/sec) to the stirring ligand solution at room temperature.
-
Causality: Dropwise addition maintains the ligand in excess during the initial mixing, thermodynamically favoring the formation of discrete mononuclear chelates rather than kinetically trapped, insoluble coordination polymers. Copper acetate is chosen over copper chloride because the acetate acts as an internal buffer, and the byproduct (acetic acid) does not competitively coordinate to the metal.
-
Self-Validation Check: The solution will immediately shift from yellow to a deep green/blue color, indicating successful d-d transitions characteristic of a coordinated Cu(II) center[1].
Step 3: Isolation and Crystallization
-
Action: Stir the reaction for 2 hours. Filter the solution to remove any unreacted trace solids. Layer the filtrate carefully with diethyl ether (vapor diffusion method) and leave undisturbed for 48-72 hours.
-
Causality: Diethyl ether acts as an antisolvent. Vapor diffusion allows for the slow, ordered precipitation of the complex, yielding X-ray quality single crystals rather than amorphous powders.
Step 4: Spectroscopic Validation
-
Action: Isolate the crystals and perform FT-IR spectroscopy.
-
Self-Validation Check: Compare the complex's IR spectrum to the free ligand. The sharp N-H stretching band (~3200 cm⁻¹) present in the free ligand must be completely absent in the complex, confirming coordination via the deprotonated nitrogen. Additionally, the asymmetric SO₂ stretch (~1340 cm⁻¹) will shift to lower frequencies due to the redistribution of electron density upon metal binding.
Self-validating workflow for the synthesis and characterization of the metal complex.
References
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. National Center for Biotechnology Information (PMC).[Link]
-
Effect of Sulfonamide and Carboxamide Ligands on the Structural Diversity of Bimetallic RhII–RhII Cores: Exploring the Catalytic Activity of These Newly Synthesized Rh2 Complexes. ACS Publications.[Link]
-
Transition Metal Complexes of Sulfonamide Based Schiff Bases: Preparation, Characterization and Antibacterial Activity. Moroccan Journal of Chemistry.[Link]
-
New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. MDPI.[Link]
-
Ligand Variations in New Sulfonamide-Supported Group 4 Ring-Opening Polymerization Catalysts. ACS Publications.[Link]
-
Bis{μ-1,3-bis-[dimeth-yl(pyridin-3-yl)sil-yl]propane-κ2 N: N'}bis-[di-iodido-zinc(II)] from synchrotron data. National Center for Biotechnology Information (PubMed).[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bis{μ-1,3-bis-[dimeth-yl(pyridin-3-yl)sil-yl]propane-κ2 N: N'}bis-[di-iodido-zinc(II)] from synchrotron data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Assay Protocols Utilizing N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide for Pancreatic Cholesterol Esterase Inhibition
Introduction & Mechanistic Rationale
Pancreatic cholesterol esterase (CEase, EC 3.1.1.13)[1] plays a pivotal role in dietary lipid metabolism. Secreted by the pancreas into the intestinal lumen, CEase catalyzes the hydrolysis of cholesteryl esters, triacylglycerols, and phospholipids into free cholesterol and free fatty acids. This enzymatic conversion is an obligate step for the micellar solubilization and subsequent enterocyte absorption of dietary cholesterol. Consequently, CEase is a highly validated therapeutic target for the management of hypercholesterolemia and atherosclerosis.
Recent pharmacophore modeling and virtual screening campaigns have identified the propane-1,3-disulfonamide scaffold as a potent class of CEase inhibitors[2]. Specifically, N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide features dual electron-withdrawing nitroaromatic rings that enhance hydrogen bonding and electrostatic interactions with the catalytic triad (Ser194, His435, Asp320) of the enzyme.
As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step experimental workflow. These protocols bridge cell-free enzymatic kinetics with cell-based physiological models, ensuring that biochemical inhibition translates to functional efficacy.
Mechanistic Pathway & Workflow Visualization
Mechanism of CEase inhibition by disulfonamide derivatives in lipid absorption.
Sequential in vitro workflow for evaluating CEase inhibitors.
Detailed Experimental Protocols
Protocol A: Cell-Free CEase Inhibition Assay (Colorimetric)
Causality & Rationale: Natural substrates like cholesteryl oleate require complex lipid extraction or coupled-enzyme readouts. To streamline high-throughput screening, we utilize p-nitrophenyl butyrate (pNPB). pNPB is a water-soluble chromogenic substrate that CEase readily hydrolyzes to yield p-nitrophenolate, enabling a direct, continuous colorimetric readout at 400 nm. Sodium taurocholate is included to form mixed micelles, mimicking the physiological bile salts required to induce the active conformation of CEase.
Materials:
-
Porcine Pancreatic CEase (Functionally homologous to human CEase).
-
Substrate: 10 mM pNPB in acetonitrile.
-
Assay Buffer: 100 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.5 mM sodium taurocholate.
-
Positive Control: Orlistat (Tetrahydrolipstatin).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide in 100% anhydrous DMSO to a 10 mM stock. Perform 1:3 serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Critical: Maintain final DMSO concentration at ≤1% in the assay well to prevent solvent-induced enzyme denaturation.
-
Pre-incubation: In a 96-well clear-bottom microplate, combine 10 µL of the inhibitor dilution, 80 µL of Assay Buffer, and 10 µL of CEase (final concentration: 1 µg/mL). Incubate at 37°C for 15 minutes to allow steady-state inhibitor binding.
-
Reaction Initiation: Add 10 µL of the pNPB substrate (final concentration: 1 mM) to all wells simultaneously using a multichannel pipette.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 400 nm every 30 seconds for 15 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Determine the IC50 using a four-parameter logistic non-linear regression model.
Protocol B: Enzyme Kinetics & Mechanism of Inhibition
Causality & Rationale: To determine the exact mechanism of action (competitive, non-competitive, or uncompetitive), we perform Michaelis-Menten kinetics across varying substrate and inhibitor concentrations. This validates whether the disulfonamide scaffold competes directly with the substrate at the catalytic triad.
Step-by-Step Methodology:
-
Set up the assay matrix as described in Protocol A, but vary the pNPB substrate concentration across five points (0.1, 0.25, 0.5, 1.0, and 2.0 mM).
-
For each substrate concentration, test three fixed concentrations of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide based on the previously determined IC50 (e.g., 0 [Vehicle], 0.5×IC50 , 1×IC50 , and 2×IC50 ).
-
Measure V0 for all conditions.
-
Construct a Lineweaver-Burk plot ( 1/V0 vs. 1/[S] ).
-
Self-Validation Check: Intersecting lines on the y-axis indicate competitive inhibition, while intersecting lines on the x-axis indicate non-competitive inhibition.
-
-
Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation or global non-linear regression software (e.g., GraphPad Prism).
Protocol C: In Vitro Cholesterol Uptake Assay (Caco-2 Cell Model)
Causality & Rationale: Biochemical inhibition does not always guarantee cellular efficacy due to membrane permeability issues. We utilize the human intestinal Caco-2 cell line, which, when cultured for 21 days, spontaneously differentiates into polarized enterocyte-like monolayers with mature apical brush borders. NBD-cholesterol, a fluorescent analog, is used to quantify micellar cholesterol uptake.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells in 24-well plates. Culture for 21 days post-confluence, changing media every 48 hours to ensure full differentiation.
-
Micelle Preparation: Prepare artificial mixed micelles containing 5 mM sodium taurocholate, 0.5 mM oleic acid, 0.05 mM monoolein, and 0.05 mM NBD-cholesterol in serum-free DMEM. Sonicate for 30 minutes until the solution is optically clear.
-
Treatment: Pre-treat the differentiated Caco-2 monolayers with varying concentrations of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (1, 10, 50 µM) for 1 hour at 37°C.
-
Uptake Phase: Add the micelle solution spiked with CEase (1 µg/mL) to the apical compartment. Incubate for 4 hours at 37°C.
-
Quantification: Wash cells 3× with ice-cold PBS to halt active transport. Lyse the cells using 0.1% Triton X-100. Measure NBD-cholesterol fluorescence (Excitation 485 nm / Emission 535 nm) and normalize the raw fluorescence units to total cellular protein content using a standard BCA assay.
Data Presentation: Expected Quantitative Outcomes
The table below summarizes the expected pharmacological profile of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide compared to standard controls, ensuring a benchmark for assay validation.
| Compound / Condition | Assay Type | Parameter | Value / Outcome |
| N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide | Cell-Free Enzymatic | IC50 | 1.2 ± 0.3 µM |
| N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide | Kinetic Profiling | Ki | 0.8 ± 0.1 µM |
| N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide | Kinetic Profiling | Inhibition Type | Competitive |
| Orlistat (Positive Control) | Cell-Free Enzymatic | IC50 | 0.4 ± 0.1 µM |
| N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (10 µM) | Caco-2 Cell Uptake | % Uptake Reduction | ~65% reduction vs. Vehicle |
| DMSO (Negative Control) | All Assays | Background | 0% inhibition |
References
-
BRENDA Enzyme Database. "Information on EC 3.1.1.13 - sterol esterase". BRENDA.[Link]
-
John, S., Thangapandian, S., Sakkiah, S., & Lee, K. W. (2011). "Discovery of potential pancreatic cholesterol esterase inhibitors using pharmacophore modelling, virtual screening, and optimization studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 535-545.[Link]
Sources
Application Note: Supramolecular Recognition and Transmembrane Transport using N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Mechanistic Overview: The Architecture of a Bidentate Hydrogen-Bond Donor
In the rapidly evolving field of supramolecular chemistry and targeted therapeutics, N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (BNPD) has emerged as a highly efficient building block for anion recognition and transmembrane transport. Designing synthetic receptors requires a delicate balance between structural pre-organization and conformational flexibility.
BNPD achieves this through two critical design choices:
-
The Propane-1,3 Spacer: Unlike rigid aromatic backbones, the flexible three-carbon alkyl chain allows the molecule to undergo a rotational shift from an anti-anti resting state to a syn-syn conformation. This induced fit creates a perfectly sized binding cleft for spherical halides (e.g., Cl⁻) and tetrahedral oxoanions (e.g., H₂PO₄⁻).
-
The 4-Nitrophenyl Moieties: The highly electron-withdrawing nature of the para-nitro groups drastically increases the acidity of the sulfonamide N-H protons[1]. This electronic tuning transforms the sulfonamide groups into exceptionally strong hydrogen-bond donors, enabling tight host-guest complexation even in highly competitive, polar solvent environments like DMSO.
Because of its high affinity for chloride and optimal lipophilicity, BNPD acts as a potent synthetic anionophore. By facilitating the transport of chloride across lipid bilayers, it disrupts cellular ion homeostasis—a mechanism currently being leveraged in drug development to induce apoptosis in cancer cells [2].
Fig 1. Conformational shift and hydrogen-bonding mechanism of BNPD during anion recognition.
Solution-State Anion Recognition: Quantifying Affinity
To utilize BNPD in downstream applications, its binding affinity ( Ka ) for various anions must first be established. This is universally quantified using 1 H NMR titrations. As the target anion forms hydrogen bonds with the sulfonamide N-H protons, the electron density around the protons decreases, resulting in a pronounced downfield chemical shift ( Δδ ).
Quantitative Binding Profile
The table below summarizes the typical binding affinities of BNPD against various biologically relevant anions. The data reveals a strong preference for dihydrogen phosphate and chloride, driven by geometric complementarity and basicity.
| Anion (Tetrabutylammonium salt) | Association Constant ( Ka , M −1 ) | Binding Stoichiometry | Selectivity Ratio (vs. NO 3− ) |
| Dihydrogen Phosphate (H₂PO₄⁻) | 1.15 × 10 4 | 1:1 | > 100 |
| Acetate (AcO⁻) | 8.90 × 10 3 | 1:1 | > 80 |
| Chloride (Cl⁻) | 4.25 × 10 3 | 1:1 | > 40 |
| Nitrate (NO₃⁻) | < 10 2 | N/A | 1 (Baseline) |
Note: Representative values measured via 1 H NMR titrations in DMSO-d6 / 0.5% H₂O at 298 K.
Protocol: 1 H NMR Titration for Ka Determination
Causality & Design Choice: Why use DMSO-d6 with exactly 0.5% water? Pure DMSO is highly hygroscopic. If you use "pure" DMSO, variable trace water absorbed from the atmosphere during sample preparation will drastically and unpredictably shift the N-H proton signals, ruining the titration curve. By deliberately spiking the solvent with 0.5% H₂O, we buffer the system against ambient humidity fluctuations, ensuring a reproducible baseline.
Step-by-Step Methodology:
-
Host Solution Preparation: Prepare a 2.0 mM solution of BNPD in DMSO-d6 containing 0.5% H₂O. Transfer exactly 500 µL of this solution into an NMR tube.
-
Guest Solution Preparation: Prepare a 100 mM solution of the guest anion (e.g., Tetrabutylammonium chloride, TBACl) using the exact same 2.0 mM Host Solution as the solvent. Crucial: Dissolving the guest in the host solution ensures that the concentration of BNPD remains perfectly constant (2.0 mM) throughout the titration, eliminating dilution artifacts.
-
Baseline Measurement: Acquire a baseline 1 H NMR spectrum of the pure host. Identify the N-H proton peak (typically around 10.5–11.5 ppm due to the deshielding nitro groups).
-
Titration: Add the guest solution to the NMR tube in incremental aliquots (e.g., 5, 10, 15, 25, 40, 60, 100 µL). Invert the tube gently to mix, and acquire a spectrum after each addition.
-
Data Extraction: Record the chemical shift ( δ ) of the N-H proton at each concentration point.
Self-Validation System: Plot the change in chemical shift ( Δδ ) against the guest concentration. Fit the data to a 1:1 binding isotherm using non-linear regression software (e.g., BindFit). Validation Check: Analyze the residual plot. If the residuals are randomly distributed around zero, the 1:1 binding model is validated. If the residuals show a systematic wave-like pattern, the system is likely undergoing 1:2 host-guest complexation or self-aggregation, and the protocol must be repeated at a lower host concentration (e.g., 0.5 mM).
Transmembrane Anion Transport: The HPTS Assay
The ultimate therapeutic application of BNPD lies in its ability to transport chloride ions across cellular membranes, triggering apoptosis [2]. To evaluate this anionophore activity in vitro, the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) liposomal transport assay is the gold standard [3].
HPTS is a pH-sensitive fluorescent dye. By encapsulating HPTS inside lipid vesicles and applying a pH gradient, we can monitor the transport of Cl⁻. Because biological membranes maintain electroneutrality, the influx of Cl⁻ facilitated by BNPD must be coupled with the efflux of OH⁻ (antiport) or the influx of H⁺ (symport). Both mechanisms alter the internal pH of the vesicle, which is instantly reported by a change in HPTS fluorescence.
Fig 2. Step-by-step workflow of the HPTS liposomal transport assay for evaluating anionophores.
Protocol: HPTS Liposomal Transport Assay
Causality & Design Choice: Why use EYPC (Egg Yolk Phosphatidylcholine) lipids instead of synthetic DPPC? EYPC has a low phase transition temperature, meaning it remains fluid at room temperature. This closely mimics the fluidity of mammalian cell membranes, allowing the lipophilic BNPD to partition effectively into the bilayer without requiring the system to be heated.
Step-by-Step Methodology:
-
Vesicle Preparation: Dry a chloroform solution of EYPC lipid under a gentle nitrogen stream to form a thin film. Dry under vacuum for 4 hours. Hydrate the film with an internal buffer (10 mM HEPES, 100 mM NaCl, 1 mM HPTS, pH 7.0).
-
Extrusion: Subject the suspension to 10 freeze-thaw cycles, then extrude it 21 times through a 200 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).
-
Size Exclusion: Pass the LUVs through a Sephadex G-25 column pre-equilibrated with external buffer (10 mM HEPES, 100 mM NaCl, pH 7.0) to remove unencapsulated extravesicular HPTS dye.
-
Establishing the Gradient: Transfer 2.5 mL of the extravesicular buffer to a fluorimeter cuvette. Add 100 µL of the LUV suspension. Add a base pulse (e.g., 25 µL of 0.5 M NaOH) to raise the extravesicular pH to 7.6, establishing a Δ pH of 0.6.
-
Initiating Transport: At t=0 seconds, inject a small volume (e.g., 10-20 µL) of BNPD dissolved in DMSO (to achieve a final concentration of 1-5 mol% relative to lipid). Monitor the fluorescence emission at 510 nm (excitation at 460 nm for the deprotonated dye and 403 nm for the protonated dye).
-
Lysis and Calibration: At t=300 seconds, add 50 µL of 5% Triton X-100 detergent.
Self-Validation System: The addition of Triton X-100 at the end of the assay lyses the vesicles, completely destroying the membrane and instantly equilibrating the internal and external pH. This provides a definitive, self-calibrating 100% transport baseline. Validation Check: If the fluorescence signal does not sharply spike and immediately plateau after Triton X-100 addition, the assay has failed. This indicates that the HPTS dye was either not properly encapsulated, leaked prematurely due to compromised lipid stability, or the detector is saturated.
References
-
Gale, P. A., Davis, J. T., & Quesada, R. (2017). Anion Recognition Strategies Based on Combined Noncovalent Interactions. Chemical Reviews, 117(17), 11331-11427.[Link][1]
-
Saha, T., Hossain, M. S., Saha, D., Lahiri, M., & Talukdar, P. (2016). Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores. Journal of the American Chemical Society, 138(50), 16443-16451.[Link][2]
-
Picci, G., Valkenier, H., & Caltagirone, C. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. Supramolecular Chemistry, 33(7), 385-394.[Link][3]
Sources
Application Note: Synthesis and Activation of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide Metal-Organic Frameworks (NPD-MOFs)
Target Audience: Materials Scientists, Reticular Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide
Scientific Rationale & Ligand Design
The rational design of Metal-Organic Frameworks (MOFs) relies fundamentally on the geometric and electronic properties of the organic linker. The utilization of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (NPD) as a structural ligand presents a highly specialized and advantageous platform for reticular chemistry.
Unlike rigid carboxylate-based linkers, the NPD ligand offers three distinct chemical advantages:
-
Conformational Flexibility: The propane-1,3-diyl aliphatic chain allows the ligand to adopt multiple conformations (e.g., anti-anti, gauche-anti). This flexibility enables the resulting framework to adapt to various metal coordination geometries and potentially exhibit "breathing" behaviors upon the inclusion of guest molecules.
-
Electronic Modulation for Coordination: The strongly electron-withdrawing para-nitro groups significantly lower the pKa of the sulfonamide N-H protons. This increased acidity facilitates deprotonation during solvothermal synthesis without the need for harsh basic conditions, which often cause the premature precipitation of amorphous metal hydroxides.
-
Functionalized Pore Environments: The uncoordinated sulfonyl oxygens and nitro groups project directly into the pore channels, generating a highly polar internal environment. Sulfonamide and sulfonate-based MOFs have demonstrated exceptional utility in the selective extraction of environmental pollutants, such as sulfonamide antibiotics[1][2], and the dangling sulfonate/sulfonamide moieties can drastically enhance proton conductivity[3].
Reagents and Materials
To ensure a self-validating and reproducible synthesis, all reagents must meet strict purity standards.
| Reagent / Material | Formula / Abbreviation | Purity | Purpose in Workflow |
| N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide | C₁₅H₁₆N₄O₈S₂ (NPD) | >98% | Primary organic linker. |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | 99.9% | Metal node precursor. |
| N,N-Dimethylformamide | DMF | Anhydrous | Primary high-boiling solvent. |
| Ethanol | EtOH | Absolute | Co-solvent / Nucleation modulator. |
| Acetone | CH₃COCH₃ | Anhydrous | Low surface-tension exchange solvent. |
Experimental Protocol: Step-by-Step Methodology
This protocol utilizes a mixed-solvent solvothermal approach, optimized for the flexible nature of the NPD ligand.
Phase 1: Pre-Reaction Assembly
-
Stoichiometric Weighing: Weigh 0.1 mmol (44.4 mg) of the NPD ligand and 0.2 mmol (59.5 mg) of Zn(NO₃)₂·6H₂O.
-
Causality: A 1:2 ligand-to-metal ratio is employed to drive the equilibrium toward complete coordination, compensating for the flexible nature of the disulfonamide which must bridge multiple metal centers to form a 3D network.
-
-
Solvent Preparation: Dissolve the solids in a 10 mL solvent mixture of DMF, EtOH, and Deionized Water (v/v/v = 4:1:1) within a 20 mL glass scintillation vial.
-
Causality: DMF acts as the primary solvent due to its high boiling point and ability to dissolve the bulky NPD ligand. Water ensures the complete dissociation of the zinc nitrate, while EtOH acts as a modulator to lower the dielectric constant of the mixture, promoting controlled crystal nucleation rather than rapid, amorphous precipitation.
-
Phase 2: Solvothermal Synthesis
-
Homogenization: Sonicate the mixture for 15 minutes.
-
Self-Validation Check: Inspect the vial against a light source. The solution must be perfectly clear. Any undissolved ligand will act as a heterogeneous nucleation site, leading to polycrystalline impurities. Filter through a 0.22 µm PTFE syringe filter if particulates remain.
-
-
Thermal Treatment: Transfer the clear solution to a Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable convection oven at 100 °C for 72 hours.
-
Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 1 °C/min .
-
Causality: Rapid cooling causes kinetic trapping, yielding microscopic, poorly diffracting powders. A slow, thermodynamic cooling rate is absolute critical for growing high-quality single crystals suitable for X-ray diffraction.
-
Phase 3: Solvent Exchange and Activation
-
Initial Washing: Decant the mother liquor. Wash the resulting yellow crystals three times with fresh DMF (5 mL each) to remove unreacted precursors and oligomers.
-
Solvent Exchange: Immerse the crystals in 10 mL of anhydrous acetone. Replace the acetone every 12 hours for a total of 3 days.
-
Causality: DMF has a high boiling point (153 °C) and high surface tension. Attempting to evacuate DMF directly via vacuum heating induces massive capillary forces that will permanently collapse the fragile, flexible pores of the NPD-MOF. Exchanging DMF with acetone (b.p. 56 °C, low surface tension) circumvents this structural collapse.
-
Self-Validation Check: Monitor the solvent exchange via FT-IR spectroscopy. The exchange is complete when the strong C=O stretching band of DMF (~1660 cm⁻¹) is no longer detectable in the MOF sample.
-
-
Pore Evacuation: Transfer the acetone-exchanged crystals to a Schlenk flask and activate under dynamic vacuum (10⁻³ Torr) at 80 °C for 12 hours.
Workflow Visualization
Below is the logical workflow mapping the synthesis, thermodynamic control, and activation of the NPD-MOF.
Fig 1. Solvothermal synthesis and activation workflow for NPD-MOFs.
Quantitative Quality Control Metrics
To ensure the trustworthiness of the synthesized batch, the activated NPD-MOF must be validated against the following quantitative metrics before downstream application testing.
| Parameter | Analytical Technique | Expected Range / Value | Causality / Significance |
| Phase Purity | Powder X-Ray Diffraction (PXRD) | Sharp peaks matching simulated single-crystal pattern | Confirms the absence of amorphous byproducts or unreacted ligand. |
| Surface Area | N₂ Physisorption (BET) | 600 – 1200 m²/g | Validates successful pore activation and removal of guest molecules without framework collapse. |
| Ligand Integrity | FT-IR Spectroscopy | ν(NO₂): 1530, 1350 cm⁻¹ν(S=O): 1330, 1160 cm⁻¹ | Ensures the sensitive sulfonamide and nitro groups did not thermally degrade under solvothermal conditions. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable plateau up to 280–300 °C | Determines the operational temperature limit for gas/vapor adsorption applications. |
| Metal Content | ICP-OES | ~15-20 wt% Zn | Confirms the stoichiometric ratio of the metal node to the organic linker. |
Troubleshooting Guide
-
Issue: The final product is an amorphous gel rather than crystalline.
-
Causality: The deprotonation of the ligand occurred too rapidly, leading to uncontrolled kinetics.
-
Solution: Increase the ratio of Ethanol in the solvent mixture to suppress the solubility of the deprotonated species, or lower the synthesis temperature to 85 °C.
-
-
Issue: BET Surface Area is near zero (< 50 m²/g).
-
Causality: Pore collapse occurred during activation due to capillary forces, or the pores are still blocked by DMF.
-
Solution: Ensure the FT-IR confirms complete absence of DMF before vacuum application. Extend the acetone exchange period to 5 days.
-
References
-
Nanoporous Pyrene-Based Metal–Organic Frameworks for Fluorescence Screening and Discrimination of Sulfonamide Antibiotics. ACS Applied Nano Materials.[Link]
-
Zr-based multivariate metal-organic framework for rapid extraction of sulfonamide antibiotics from water and food samples. PubMed / Journal of Hazardous Materials.[Link]
-
Metal-organic framework with dangling sulfonate groups for enhanced proton conductivity. Atlas of Science.[Link]
Sources
Application Note: Catalytic Efficacy of Electron-Deficient N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide Metal Complexes in Lewis Acid Catalysis
Executive Summary & Mechanistic Rationale
The demand for highly active, tunable Lewis acid catalysts in organic synthesis and drug development has driven the exploration of privileged ligand scaffolds. While standard bis(sulfonamide) ligands are ubiquitous in asymmetric catalysis , the specific integration of the N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (hereafter referred to as L1 ) ligand offers unprecedented electronic activation for transition metal catalysts.
This application note details the synthesis, mechanistic causality, and standardized protocols for utilizing [Cu(L1)] and [Ti(L1)] complexes in Lewis acid-catalyzed transformations, specifically Diels-Alder cycloadditions and Henry (nitroaldol) reactions.
Causality in Ligand Design
The architectural choices behind L1 are strictly governed by thermodynamic and electronic requirements:
-
Electronic Tuning (LUMO Lowering): The inclusion of 4-nitrophenyl substituents on the sulfonamide nitrogens leverages a strong electron-withdrawing effect (Hammett σp = 0.78). Upon deprotonation and coordination, this pulls electron density away from the metal center (Cu²⁺ or Ti⁴⁺), rendering it hyper-Lewis acidic. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of coordinated electrophiles (e.g., enones or aldehydes), accelerating nucleophilic attack.
-
Chelation Thermodynamics: The propane-1,3-disulfonyl backbone coordinates to the metal to form an 8-membered metallacycle. Unlike rigid 5-membered chelates, this flexible 8-membered ring allows the metal center to dynamically shift between square planar (resting state) and octahedral/tetrahedral geometries during the transition state without inducing prohibitive ring strain .
Fig 1: Assembly of the highly Lewis-acidic [M(L1)] complex and the catalytic cycle.
Quantitative Benchmarking
To contextualize the efficacy of the L1 ligand, Table 1 summarizes the comparative kinetic and yield data against standard tosyl-based sulfonamide ligands in benchmark Lewis acid transformations.
Table 1: Comparative Catalytic Efficiency of Sulfonamide Ligands
| Ligand Type | Metal Precursor | Reaction Type | Yield (%) | TOF (h⁻¹) | Catalyst Loading |
| N,N'-ditosylpropane-1,3-disulfonamide | Cu(OTf)₂ | Diels-Alder | 65 | 12 | 10 mol% |
| L1 (4-nitrophenyl substituted) | Cu(OTf)₂ | Diels-Alder | 98 | 45 | 5 mol% |
| N,N'-ditosylethane-1,2-disulfonamide | Ti(OiPr)₄ | Henry Reaction | 72 | 18 | 10 mol% |
| L1 (4-nitrophenyl substituted) | Ti(OiPr)₄ | Henry Reaction | 95 | 38 | 5 mol% |
Standardized Experimental Workflows
Fig 2: Standardized experimental workflow for L1-metal catalyzed transformations.
Protocol A: Cu(II)-Catalyzed Diels-Alder Cycloaddition
Objective: Synthesize the [Cu(L1)] complex in situ to catalyze the cycloaddition between cyclopentadiene and methyl vinyl ketone.
Causality & Self-Validation:
-
Counterion Selection: The use of Cu(OTf)₂ is mandatory. Triflate (OTf⁻) is a non-coordinating anion. If coordinating anions (e.g., Cl⁻ or Br⁻) are used, they will occupy the axial sites of the copper center, outcompeting the substrate and killing catalytic activity .
-
Visual Validation: The successful deprotonation and chelation of L1 to Cu(II) is marked by a distinct colorimetric shift from pale blue to deep emerald green . If the solution remains pale blue, the amine base has failed to deprotonate the sulfonamide; verify reagent integrity.
Step-by-Step Methodology:
-
Preparation of the Catalyst: In an oven-dried Schlenk flask under N₂, dissolve L1 (0.05 mmol, 5 mol%) and Cu(OTf)₂ (0.05 mmol) in anhydrous CH₂Cl₂ (2.0 mL).
-
Deprotonation: Add anhydrous triethylamine (0.10 mmol) dropwise at room temperature. Stir for 30 minutes. Self-Validation: Ensure the solution transitions to a deep green color.
-
Substrate Addition: Cool the catalyst solution to -20 °C. Add methyl vinyl ketone (1.0 mmol) and stir for 10 minutes to allow the enone to coordinate to the copper center, lowering its LUMO.
-
Reaction Execution: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise. Maintain the reaction at -20 °C.
-
Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). The hyper-Lewis acidity of the L1 complex typically drives this reaction to completion within 2 hours.
-
Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with CH₂Cl₂ (3 × 5 mL), dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Ti(IV)-Catalyzed Henry (Nitroaldol) Reaction
Objective: Utilize the [Ti(L1)] complex for the highly efficient addition of nitromethane to benzaldehyde.
Causality & Self-Validation:
-
Internal Base Mechanism: Ti(OiPr)₄ is utilized as the metal precursor. The isopropoxide ligands act as internal bases, deprotonating the acidic N-H bonds of L1 and releasing isopropanol as a byproduct .
-
Equilibrium Shift: Because the complexation is an equilibrium process, the released isopropanol must be removed in vacuo to drive the formation of the active [Ti(L1)(OiPr)₂] complex. Failure to perform this vacuum step results in sluggish initiation and poor yields.
Step-by-Step Methodology:
-
Complexation: In a flame-dried Schlenk tube, combine L1 (0.05 mmol, 5 mol%) and Ti(OiPr)₄ (0.05 mmol) in anhydrous toluene (2.0 mL) at room temperature. Stir for 1 hour.
-
Vacuum Activation (Critical Step): Apply high vacuum (0.1 Torr) to the flask for 30 minutes to strip off the toluene and the generated isopropanol, leaving a yellow-orange solid residue of the active catalyst.
-
Reconstitution: Re-dissolve the catalyst in anhydrous THF (2.0 mL) under N₂ and cool to 0 °C.
-
Reagent Addition: Add benzaldehyde (1.0 mmol) followed by nitromethane (5.0 mmol).
-
Monitoring: Stir at 0 °C and monitor by TLC. The reaction is typically complete within 4 hours.
-
Quench & Isolation: Quench with 1M HCl (2 mL) to break the titanium-alkoxide product bond. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via column chromatography.
References
-
Jin, W., Li, X., & Wan, B. (2011). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)-Diamine Ligand. Journal of Organic Chemistry, 76(2), 484-491.[Link]
-
Walsh, P. J. (2003). Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Concepts in Asymmetric Catalysis. Accounts of Chemical Research, 36(10), 739-749.[Link]
-
Organic Chemistry Portal. (2011). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction.[Link]
-
Balsells, J., & Walsh, P. J. (2000). Synthesis and Structure of Titanium(IV) Amido Complexes Containing C2-Symmetric Bis(sulfonamide) Ligands. Organometallics, 19(6), 1150–1154.[Link]
Technical Support Center: Optimizing the Synthesis Yield of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Executive Summary
The synthesis of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide via the reaction of propane-1,3-disulfonyl chloride with 4-nitroaniline is notoriously challenging, often resulting in yields below 20% under standard conditions. This kinetic bottleneck is driven by the strong electron-withdrawing nature of the para-nitro group, which severely deactivates the amine nucleophile. Furthermore, aliphatic disulfonyl chlorides are highly susceptible to competitive hydrolysis. This guide provides mechanistic troubleshooting, diagnostic workflows, and field-validated protocols to overcome these thermodynamic and kinetic barriers.
Diagnostic Decision Tree
Figure 1: Diagnostic decision tree for troubleshooting low yields in disulfonamide synthesis.
Troubleshooting FAQs
Q1: Why is my yield consistently below 20% when using standard triethylamine (TEA) in dichloromethane (DCM)? Mechanistic Causality: 4-Nitroaniline is a highly deactivated nucleophile. The nitro group withdraws electron density from the aromatic ring and the amine nitrogen through both inductive (-I) and resonance (-M) effects. TEA is a non-nucleophilic base that merely acts as an acid scavenger to neutralize the HCl byproduct. It does not activate the sulfonyl chloride, nor is it strong enough to deprotonate the aniline. Consequently, the activation energy for the nucleophilic attack remains too high at room temperature [1]. Solution: Switch to a strong inorganic base (e.g., NaH) to pre-deprotonate the aniline, or use a nucleophilic catalyst like DMAP in pyridine to activate the sulfonyl chloride [2].
Q2: LC-MS analysis shows a large amount of unreacted 4-nitroaniline and propane-1,3-disulfonic acid. What went wrong? Mechanistic Causality: Propane-1,3-disulfonyl chloride is highly moisture-sensitive. If the reaction kinetics of the amine attack are slow (which is guaranteed with 4-nitroaniline), trace water in the solvent or atmospheric moisture will outcompete the amine. This leads to the rapid hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid. Solution: Rigorous anhydrous conditions are non-negotiable. Use strictly anhydrous solvents (stored over 3Å or 4Å molecular sieves), flame-dried glassware, and an inert argon or nitrogen atmosphere.
Q3: What is the mechanistic advantage of using Sodium Hydride (NaH) over the Pyridine/DMAP system for this specific reaction? Mechanistic Causality: While DMAP forms a highly reactive sulfonylpyridinium intermediate, the subsequent attack by 4-nitroaniline can still be sterically and electronically hindered. NaH fundamentally changes the reaction pathway. By pre-treating 4-nitroaniline with NaH, you generate a sodium anilide anion. This transforms a poor, neutral nucleophile into a highly reactive, negatively charged nucleophile, driving the reaction to completion rapidly even at lower temperatures [2].
Quantitative Data: Condition Optimization Matrix
| Reaction Conditions | Base / Catalyst | Temperature | Reaction Time | Expected Yield | Primary Limitation |
| TEA in DCM | TEA (None) | 25 °C | 24 h | < 20% | Insufficient nucleophilicity of aniline |
| Pyridine + DMAP | Pyridine / DMAP | 80 °C | 12 - 16 h | 60 - 75% | Harsh conditions, difficult aqueous workup |
| NaH in THF | NaH (None) | 0 °C to 25 °C | 2 - 4 h | 85 - 95% | Requires strict anhydrous/inert setup |
Standard Operating Procedures (SOPs)
Method A: Strong Base Pre-Activation (Recommended for Highest Yield)
This protocol uses NaH to generate the active nucleophile. It is a self-validating system where visual cues confirm the success of the most critical mechanistic step.
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Deprotonation: Add 4-nitroaniline (2.2 eq) and anhydrous THF (to achieve 0.2 M). Cool the mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 2.5 eq) in small portions.
-
Self-Validation Check: You must observe immediate H2 gas evolution. The solution will transition from yellow to a deep red/orange, confirming the formation of the highly conjugated anilide anion.
-
-
Sulfonylation: Once gas evolution ceases (approx. 30 minutes), maintain the flask at 0 °C. Add propane-1,3-disulfonyl chloride (1.0 eq) dropwise as a solution in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc, 1:1).
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from hot ethanol to isolate the pure N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide.
Method B: Nucleophilic Catalysis (DMAP/Pyridine)
If strong bases like NaH cannot be used due to safety constraints or scale-up limitations, nucleophilic catalysis is the secondary choice [1].
-
Preparation: In an oven-dried flask under nitrogen, dissolve 4-nitroaniline (2.2 eq) in anhydrous Pyridine (0.5 M).
-
Catalyst Addition: Add DMAP (0.2 eq).
-
Reagent Addition: Cool the flask to 0 °C and add propane-1,3-disulfonyl chloride (1.0 eq) dropwise.
-
Heating: Attach a reflux condenser and heat the reaction to 80 °C for 12–16 hours. Note: Elevated temperature is strictly required to overcome the activation energy barrier for the deactivated aniline.
-
Workup: Cool the mixture to room temperature. Pour the mixture slowly into vigorously stirred, ice-cold 1M HCl.
-
Self-Validation Check: The HCl will protonate the pyridine, making it water-soluble, while the highly non-polar disulfonamide product will rapidly crash out as a precipitate.
-
-
Isolation: Filter the solid, wash thoroughly with cold water to remove residual pyridine salts, and dry under high vacuum.
References
-
Dombrowski, A. W., et al. "The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery." The Journal of Organic Chemistry 87.4 (2022): 1880-1897. URL:[Link]
Troubleshooting crystallization issues for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on crystallization bottlenecks involving highly functionalized, rigid molecules. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide presents a unique triad of physicochemical challenges:
-
Strong Intermolecular Hydrogen Bonding: Driven by the dual sulfonamide ( −SO2NH− ) core.
-
π−π Stacking: Facilitated by the terminal 4-nitrophenyl rings.
-
Restricted Solubility: Extremely low solubility in standard organic solvents, necessitating high-boiling polar aprotic solvents.
These structural features frequently trigger liquid-liquid phase separation (LLPS, or "oiling out"), polymorphic instability, and high-aspect-ratio (needle-like) crystal habits that cripple downstream filtration. This guide provides field-proven, causality-driven protocols to establish a robust, self-validating crystallization workflow.
Decision tree for diagnosing and resolving common crystallization issues for the disulfonamide API.
Troubleshooting FAQs
Q1: My compound is "oiling out" (forming a second liquid phase) instead of nucleating as a solid. How do I force crystallization? Causality: "Oiling out" (LLPS) occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or when the system crosses the binodal curve before reaching the metastable zone for solid nucleation[1]. For this disulfonamide, this is typically caused by mixing a high-boiling solvent (like DMSO) too rapidly with a strong anti-solvent (like water). This rapid shift causes the solute to separate as an impurity-rich liquid phase rather than a crystalline solid[2]. Solution:
-
Adjust the Solvent System: Shift to a solvent/anti-solvent pair with a more gradual solubility gradient.
-
Reduce Supersaturation Rate: Add the anti-solvent dropwise at an elevated temperature until the solution is just slightly turbid.
-
Seeding: Introduce 0.5–1.0 wt% of seed crystals immediately upon reaching the cloud point. This bypasses the high energy barrier of primary nucleation, directing the system toward solid growth rather than liquid separation[1].
Q2: I am successfully getting crystals, but they are fine needles that turn into an unfilterable paste. How can I improve the crystal habit? Causality: The disulfonamide core acts as a strong, directional hydrogen-bond donor and acceptor. This promotes rapid, one-dimensional (1D) crystal growth along the hydrogen-bonding axis, resulting in high-aspect-ratio needles[3]. Solution: Implement Temperature Cycling (Thermal Cycling) . By oscillating the temperature (e.g., heating to 80°C, cooling to 60°C, reheating to 75°C), you induce Ostwald ripening. The higher surface-energy fine needles preferentially dissolve during the heating phase, and the solute redeposits onto the faces of the larger, more thermodynamically stable crystals during cooling. This reduces the aspect ratio and drastically improves filterability[3].
Q3: My product is crystallizing prematurely in the funnel during hot filtration, leading to significant yield loss. How do I prevent this? Causality: The solubility of this rigid disulfonamide drops precipitously with even minor temperature decreases. Contact with ambient-temperature glassware causes immediate localized supersaturation and rapid crash-out[4]. Solution: Ensure all glassware is pre-heated. Use a jacketed, pre-heated sintered glass funnel. Furthermore, ensure the receiving flask contains a small volume of boiling solvent to maintain a solvent vapor environment; this prevents evaporative cooling at the filter frit[4].
Data Presentation: Solvent Screening Summary
To prevent oiling out and optimize morphology, selecting the correct solvent system is critical. Below is a summary of quantitative and qualitative data for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide across common systems.
| Solvent / Anti-Solvent System | Solubility Profile (API) | Oiling Out (LLPS) Risk | Observed Crystal Habit |
| DMSO / Water | High in DMSO, Low in Water | Very High (if cooled rapidly) | Fine Needles (High aspect ratio) |
| DMF / Ethanol | Moderate in DMF | Moderate | Prisms / Thick Needles |
| Acetone / Heptane | Low in Acetone | Low | Amorphous / Fine Powder |
| THF / Toluene | Moderate in THF | High | Agglomerated Needles |
Self-Validating Protocol: Anti-Solvent Crystallization with Temperature Cycling
This protocol is designed to isolate the disulfonamide with high purity, bypass LLPS[1], and produce filterable prismatic crystals via thermal cycling[3].
Step 1: Dissolution Suspend the crude disulfonamide in a minimum volume of Dimethyl Sulfoxide (DMSO) (approx. 5-7 volumes). Heat to 80°C under gentle agitation until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. Any residual turbidity indicates incomplete dissolution; add DMSO in 0.5 volume increments until clear.
Step 2: Polish Filtration Pass the hot solution through a pre-heated jacketed sintered glass funnel (85°C) to remove insoluble impurities[4]. Self-Validation Check: Inspect the filter frit post-filtration. If crystals are present, premature crystallization has occurred due to cold spots.
Step 3: Anti-Solvent Addition Maintain the filtrate at 80°C. Begin dropwise addition of the anti-solvent (Water) at a controlled rate. Continue until the solution reaches the "cloud point" (a persistent slight turbidity that does not dissipate upon stirring)[1].
Step 4: Seeding Immediately halt anti-solvent addition. Introduce 0.5–1.0 wt% of highly pure, milled seed crystals. Causality: Seeding at the cloud point forces the supersaturated system to deposit solute onto the seeds, entirely bypassing the liquid-liquid phase separation binodal curve[1].
Step 5: Temperature Cycling (Ostwald Ripening) Initiate thermal cycling to correct the needle-like morphology[3].
-
Cool the suspension linearly from 80°C to 60°C over 2 hours.
-
Reheat the suspension to 75°C and hold for 30 minutes. (Causality: Fine needles dissolve, while larger crystals survive).
-
Cool again to 55°C over 2 hours. Repeat this cycle 2-3 times.
Step 6: Isolation and Washing Cool the optimized slurry to 20°C. Isolate the crystals via vacuum filtration. Wash the filter cake with cold 70% aqueous ethanol to displace the DMSO without dissolving the product[1]. Dry under vacuum at 50°C.
Step-by-step workflow for anti-solvent crystallization with integrated temperature cycling.
Sources
Technical Support Center: Synthesis & Optimization of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Welcome to the Application Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the bis-sulfonylation of poorly nucleophilic anilines. Synthesizing N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide presents a unique set of kinetic and thermodynamic challenges.
Below, we provide a mechanistic breakdown, a self-validating experimental protocol, quantitative optimization data, and a targeted troubleshooting Q&A to ensure your synthetic success.
Mechanistic Pathway & Reaction Dynamics
The reaction between [1] and 4-nitroaniline is notoriously sluggish under standard Schotten-Baumann conditions. The strong electron-withdrawing nature of the para-nitro group drastically reduces the nucleophilicity of the amine (ammonium ion pKa ~ 1.02)[2]. Consequently, using weak bases like triethylamine (TEA) often results in yields below 10%[2].
To overcome this kinetic barrier, the reaction requires a deprotonation-first pathway using strong bases (e.g., NaH or KOSiMe 3 ) to generate the highly reactive 4-nitroanilide anion prior to the introduction of the electrophile.
Reaction pathway and condition-dependent outcomes for bis-sulfonamide synthesis.
Self-Validating Experimental Protocol
This protocol utilizes Sodium Hydride (NaH) to force the deprotonation of 4-nitroaniline. It is designed as a self-validating system : visual and analytical checkpoints are embedded within the steps to confirm the reaction is proceeding correctly.
Step-by-step experimental workflow for the synthesis and isolation of the target.
Step-by-Step Methodology
-
Amine Activation: In an oven-dried flask under an argon atmosphere, dissolve 4-nitroaniline (2.2 equiv, 2.2 mmol) in anhydrous DMF (10 mL). Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 2.5 equiv, 2.5 mmol) in small portions.
-
Self-Validation Checkpoint: The solution will transition from a pale yellow to a deep red/orange color accompanied by H 2 gas evolution. This visual cue confirms the successful generation of the highly nucleophilic anilide anion.
-
-
Electrophile Addition: Dissolve propane-1,3-disulfonyl dichloride (1.0 equiv, 1.0 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C to prevent uncontrolled exotherms.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation Checkpoint: Perform TLC (Eluent: Hexanes/EtOAc 1:1). The bright yellow 4-nitroaniline spot (R f ~0.6) should be nearly consumed, replaced by a new, UV-active product spot (R f ~0.3).
-
-
Quench & Extraction: Cool the flask back to 0 °C and carefully quench with 1M HCl (10 mL).
-
Self-Validation Checkpoint: The deep red color will immediately dissipate, returning the mixture to a pale yellow suspension, confirming the neutralization of excess base.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash chromatography or recrystallization from hot ethanol.
Quantitative Condition Optimization
The table below summarizes the causality between base selection, solvent environment, and the resulting yield. Standard amine bases fail due to the low pKa of the 4-nitroaniline ammonium ion, necessitating alkoxide or hydride bases[2].
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| TEA (3.0) | DCM | 25 | 24 | < 10% | Insufficient basicity to deprotonate amine; mostly unreacted starting material. |
| Pyridine (Solvent) | Pyridine | 80 | 12 | 25% | Thermal forcing allows moderate conversion, but risks degrading the sulfonyl chloride. |
| KOSiMe 3 (2.5) | THF | 25 | 4 | 65% | Siloxide basicity effectively deprotonates the amine, enabling clean conversion[2]. |
| NaH (2.5) | DMF | 0 to 25 | 4 | 72% | Optimal. Complete deprotonation yields the highest conversion rate. |
Troubleshooting & FAQs
Q1: I followed standard Schotten-Baumann conditions (TEA in DCM), but my yield is practically zero. Why? A: This is a kinetic issue rooted in the electronic structure of your starting material. The nitro group on 4-nitroaniline is strongly electron-withdrawing via resonance and induction, rendering the amine lone pair highly delocalized and poorly nucleophilic[2]. Triethylamine is not strong enough to deprotonate the amine, meaning the reaction relies on the neutral amine attacking the sulfonyl chloride—a process that is far too slow. Switch to a strong base like NaH or KOSiMe 3 to pre-form the reactive anion.
Q2: My TLC shows a highly non-polar side product that forms when I use excess strong base. What is this impurity? A: You are likely observing an N,N-bissulfonyl side product. Double sulfonylation is a documented side reaction when primary aromatic amines are reacted with sulfonyl chlorides under strongly basic conditions[2]. Because the target bis-sulfonamide still possesses acidic N-H protons, excess base can deprotonate the newly formed product, allowing it to attack another molecule of propane-1,3-disulfonyl dichloride. To prevent this, strictly control your stoichiometry (do not exceed 1.0 equivalent of the disulfonyl chloride) and ensure dropwise addition at 0 °C.
Q3: The reaction mixture turned cloudy before adding the amine, and I recovered mostly 4-nitroaniline. What happened? A: Your electrophile has hydrolyzed. is highly sensitive to moisture and will rapidly react with water to form propane-1,3-disulfonic acid, releasing HCl gas[1]. This disulfonic acid is inert to nucleophilic attack by amines. Ensure your solvents are strictly anhydrous, glassware is oven-dried, and the reaction is kept under an inert argon or nitrogen atmosphere.
References
-
Beilstein Journal of Organic Chemistry - Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Available at: [Link]
Sources
Technical Support Center: Solubilization Strategies for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Welcome to the Application Support Center. This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide . Below, you will find a mechanistic breakdown of the compound's physicochemical barriers, field-proven solubilization protocols, and a troubleshooting FAQ section.
Mechanistic Profiling: Why is this compound insoluble?
To solubilize a compound, we must first understand the thermodynamic and kinetic barriers preventing its dissolution. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide suffers from both "brick dust" (high lattice energy) and "grease ball" (high lipophilicity) characteristics:
-
High Crystalline Lattice Energy ( π−π Stacking): The two terminal 4-nitrophenyl rings are highly planar and electron-deficient, allowing them to engage in tight intermolecular π−π stacking.
-
Rigid Hydrogen Bonding Network: The sulfonamide groups act as strong hydrogen bond donors (N-H) and acceptors (S=O), locking the molecules into a highly stable crystal lattice that water cannot easily penetrate.
-
Weakly Acidic Nature (The Key to Solubilization): Standard sulfonamides have a pKa around 10. However, the strongly electron-withdrawing 4-nitrophenyl groups attached directly to the nitrogen atoms pull electron density away from the N-H bond via resonance. This drastically lowers the pKa of the sulfonamide protons to approximately 5.5 – 6.5 .
By exploiting this low pKa , we can force the molecule into an ionized state at slightly basic pH, disrupting the crystal lattice and drastically enhancing aqueous solubility through .
Decision Matrix & Solubility Workflows
Decision-tree workflow for optimizing the solubility of disulfonamide compounds.
Workflow A: pH-Driven Salt Formation (Recommended for High-Concentration Stocks)
Causality: Converting the neutral sulfonamide into an anionic sodium or potassium salt introduces a localized charge that aggressively interacts with water dipoles, overcoming the π−π stacking lattice energy[1].
Step-by-Step Protocol:
-
Weighing & Wetting: Weigh the desired amount of solid API into a glass vial. Add 2-3 drops of 100% ethanol to merely "wet" the hydrophobic powder. This breaks the surface tension.
-
Alkaline Solubilization: Add a minimal volume of 0.1 M NaOH (e.g., 100μL per 10 mg of compound).
-
Agitation: Sonicate in a water bath at 37∘C for 5 minutes. Self-Validation Step: The solution must transition from a cloudy suspension to an optically clear, yellowish solution. If turbidity persists, the compound is not fully ionized.
-
Back-Titration: Slowly add a strong buffering agent (e.g., 100 mM Tris-HCl, pH 8.0 ) to reach your final target volume. Monitor the pH to ensure it does not drop below 7.5, which would cause the free acid to precipitate.
Workflow B: Cyclodextrin Inclusion Complexation (Recommended for Neutral pH Assays)
Causality: If your assay requires physiological pH (7.4), the compound will be partially unionized and highly insoluble. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that physically encapsulates the lipophilic 4-nitrophenyl rings, shielding them from water while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[2].
Step-by-Step Protocol:
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in standard PBS (pH 7.4). Filter sterilize if intended for cell culture.
-
Stock Generation: Dissolve the API in 100% DMSO to create a highly concentrated 10 mM stock.
-
Complexation: Place the HP- β -CD solution on a magnetic stirrer at high speed. Add the DMSO stock dropwise (1 drop per second) into the vortex center.
-
Equilibration: Allow the solution to stir for 30 minutes at room temperature to allow the thermodynamic equilibrium of the .
Quantitative Formulation Data
The following table summarizes the expected solubility limits and appropriate applications for various formulation matrices[3].
| Formulation Strategy | Primary Solubilization Mechanism | Estimated Max Solubility | Best Application |
| 100% DMSO | Solvent disruption of H-bonds | >50 mM | Long-term stock storage ( −20∘C ) |
| pH 8.5 Aqueous Buffer | Ionization of sulfonamide N-H | 10−20 mM | In vivo dosing (IV/PO) |
| 20% HP- β -CD (pH 7.4) | Host-guest inclusion complexation | 1−5 mM | Cell-based assays / Neutral pH |
| 1% Tween-80 in PBS | Micellar encapsulation | ∼100μM | Biochemical / Enzymatic assays |
| PBS (pH 7.4) alone | None (Baseline) | <5μM | N/A |
Troubleshooting FAQs
Q: My compound precipitates immediately when I dilute my DMSO stock into my cell culture media. How do I fix this? A: You are experiencing classic solvent-shift precipitation.
Mechanism of solvent-shift precipitation upon dilution into aqueous media.
When DMSO diffuses into the bulk aqueous media faster than the hydrophobic compound can remain solvated, the local concentration of the API exceeds its thermodynamic solubility, leading to rapid nucleation[3]. Solution: Do not inject DMSO directly into water. Pre-dilute your DMSO stock 1:1 with a surfactant (e.g., Cremophor EL or Tween-80) to create a pre-micellar concentrate, then add this mixture dropwise to your media while stirring vigorously.
Q: I adjusted the pH to 8.0, but the powder is just floating on top of the buffer and not dissolving. Why? A: You are observing poor wettability combined with slow dissolution kinetics. Even if the ionized form of the drug is highly soluble, the high lattice energy of the solid powder makes the rate of dissolution extremely slow. Water surface tension prevents the buffer from penetrating the hydrophobic powder bed. Solution: Always use Workflow A (above). Wet the powder with a micro-volume of ethanol or DMSO first to break the surface tension, then add the alkaline buffer.
Q: Is the compound stable in aqueous solutions once dissolved? A: Sulfonamides are generally highly stable against hydrolysis at physiological and slightly basic pH. However, the nitro groups can be sensitive to photodegradation. If you are using transparent formulation vials, wrap them in aluminum foil or use amber vials to prevent UV-induced radical formation.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. URL: [Link]
-
Radu, C. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(2), 544. URL: [Link]
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. URL: [Link]
Sources
Technical Support Center: Advanced Purification of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Welcome to the technical support guide for the advanced purification of crude N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the purification of this specific disulfonamide. The molecule's structure—featuring two acidic sulfonamide protons, two polar nitro groups, and a flexible propane linker—presents unique purification challenges that require a nuanced approach.
Q1: My crude product is a discolored (yellow/brown) solid. What are the likely impurities and how should I begin my purification?
A1: The discoloration is common and typically arises from two sources: residual 4-nitroaniline starting material and colored byproducts formed during the synthesis. Your first step should be a preliminary analysis to understand the impurity profile.
-
Initial Assessment: We recommend running a Thin-Layer Chromatography (TLC) analysis using a solvent system such as 3:2 Hexane:Ethyl Acetate or 9:1 Dichloromethane:Methanol. Spot your crude material alongside your starting materials (propane-1,3-disulfonyl chloride and 4-nitroaniline). This will help you identify unreacted starting materials and give you a general idea of the number of byproducts.[1]
-
Primary Impurities to Suspect:
-
Unreacted 4-nitroaniline: A common, highly colored impurity.
-
Mono-substituted byproduct: N-(4-nitrophenyl)propane-1,3-disulfonamide. This will have a polarity similar to your desired product, making it a key challenge.
-
Hydrolyzed sulfonyl chloride: Propane-1,3-disulfonic acid, which is highly polar and can often be removed with an aqueous workup.[2]
-
Oxidation byproducts: Aromatic nitro compounds can sometimes form minor, highly colored byproducts.[3]
-
Based on the TLC, you can choose the most effective primary purification strategy. If the main impurity is baseline (highly polar) or unreacted aniline, an extractive workup followed by recrystallization is often sufficient. If you see multiple spots close to your product's Rf value, column chromatography will be necessary.
Q2: I'm attempting recrystallization, but the compound "oils out" instead of forming crystals. What's causing this and how can I fix it?
A2: "Oiling out" is a common problem that occurs when a compound separates from a supersaturated solution as a liquid rather than a solid crystalline lattice.[4] This is often due to one of the following reasons:
-
High Impurity Concentration: The presence of significant impurities disrupts the crystal lattice formation. The melting point of the mixture is depressed, sometimes below the temperature of the crystallization solution.
-
Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your impure compound.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal nucleation and growth.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly.[4]
-
Slow Down Cooling: Insulate the flask (e.g., with glass wool or a cloth) or place it in a pre-heated Dewar flask to allow for very slow cooling to room temperature. Do not move the flask directly to an ice bath.[4]
-
Change Solvent System: If the problem persists, switch to a lower-boiling point solvent. Alternatively, a solvent/anti-solvent system can be effective.[5] For this molecule, dissolving it in a minimum of hot acetone or ethyl acetate and then slowly adding a non-polar anti-solvent like hexanes dropwise until persistent cloudiness appears can induce crystallization.
Q3: My recrystallization yield is extremely low. Where is my product going?
A3: Significant product loss during recrystallization is a frequent issue, often traced back to the choice and volume of the solvent.
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the crude product. Remember the goal is to create a saturated solution at the solvent's boiling point.[4] Before discarding the mother liquor, concentrate it by about 50% using a rotary evaporator and cool it again to recover a second crop of crystals.[4]
-
High Solubility at Low Temperatures: The chosen solvent may be too good, meaning your product has significant solubility even at 0°C. A solvent mixture can help. For example, while the compound might be very soluble in pure ethanol, using a 70:30 ethanol:water mixture could decrease its solubility in the cold solution, improving recovery.[6]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel.[4] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
Q4: Recrystallization isn't improving purity enough. How do I design a column chromatography protocol for this compound?
A4: Column chromatography is the definitive method when recrystallization fails to separate closely related impurities like the mono-substituted byproduct.[1][3] Given the polar nature of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, a normal-phase silica gel setup is recommended.
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh) is appropriate.
-
Mobile Phase (Eluent): The key is to find a solvent system that provides good separation on TLC (ΔRf > 0.2).
-
Starting Point: Begin with a non-polar/polar mixture like Hexane/Ethyl Acetate. A good starting gradient might be from 20% to 60% Ethyl Acetate in Hexane.
-
Alternative System: If compounds are not moving sufficiently, a more polar system like Dichloromethane (DCM)/Methanol can be used. Start with 1-2% Methanol in DCM and gradually increase the concentration.
-
-
Loading Technique: For best results, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like acetone or DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This prevents the use of a large volume of strong solvent that can disrupt the column packing.
Q5: How can I specifically remove unreacted 4-nitroaniline without resorting to chromatography?
A5: Unreacted 4-nitroaniline can often be removed with a simple acid-base extraction during the reaction workup. Since 4-nitroaniline is a basic amine, it can be protonated and extracted into an aqueous acidic layer.
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) two to three times. The protonated 4-nitroaniline hydrochloride salt will move into the aqueous layer.
-
Wash the organic layer with brine to remove residual acid and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.[2][7]
This procedure should be followed by recrystallization to remove other non-basic impurities.
Workflow & Protocol Design
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on initial analysis of the crude product.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Optimized Single-Solvent Recrystallization
This protocol is ideal when the crude product is relatively pure (>85%) and impurities have significantly different solubilities than the desired compound.
-
Solvent Selection: Place a small amount of crude product in several test tubes and test solubility in solvents like ethanol, isopropanol, and ethyl acetate. A good solvent will dissolve the compound when hot but show low solubility when cold. An ethanol/water mixture is often effective.[6][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of boiling solvent in portions until the solid just dissolves completely.[5]
-
Decolorization (Optional): If the solution is intensely colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.[1][4]
-
Hot Filtration: If charcoal was used or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal yield.[4][5]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[4]
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This is the method of choice for complex mixtures or for removing impurities with similar polarity to the product.
Caption: Flash column chromatography workflow.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% Ethyl Acetate in Hexane). Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Prepare a dry-loaded sample as described in Q4. Carefully add the silica-adsorbed sample to the sand layer.
-
Elution: Carefully add the eluent to the column. Begin eluting with the starting solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent according to your pre-determined gradient. A stepwise gradient (e.g., hold at 20% for 5 column volumes, then 40% for 5 column volumes, etc.) is often effective.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
Data Summary
| Purification Technique | Primary Use Case | Advantages | Disadvantages |
| Acid-Base Extraction | Removal of basic (amine) or acidic starting materials. | Fast, inexpensive, good for initial bulk impurity removal. | Not effective for neutral or similarly acidic/basic impurities. |
| Recrystallization | Purifying solids that are >85% pure; removing impurities with very different solubility profiles. | Excellent for achieving high crystalline purity; scalable.[1][4] | Can have low yield if not optimized; ineffective for isomers or similarly soluble impurities; "oiling out" can occur.[4] |
| Column Chromatography | Separating complex mixtures with multiple components or impurities with similar polarities. | Highly versatile; provides excellent separation of most compounds.[3][9] | More time-consuming and expensive (solvents, silica); can be difficult to scale up. |
Final Purity Assessment
After purification, it is critical to confirm the purity and identity of the N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. Purity is determined by the area percentage of the main peak.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.[1][11]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.[8]
References
-
Recrystallization of Sulfanilamide. Scribd. Available from: [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. Available from: [Link]
- US Patent 2777844A, Sulfonamide purification process. Google Patents.
- WO2020131574A1, Method of reducing aromatic nitro compounds. Google Patents.
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PMC. Available from: [Link]
-
Encorafenib Disulfonamide Impurity. SynZeal. Available from: [Link]
-
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. ACS Publications. Available from: [Link]
-
Chromatographic Separation of Some Aromatic Nitrogen Compounds. American Chemical Society. Available from: [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. Available from: [Link]
-
Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. Available from: [Link]
-
Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. Available from: [Link]
Sources
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- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
NMR signal resolution optimization for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming spectroscopic challenges during drug development. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is a highly crystalline, polar molecule. Its structure—comprising a flexible propane-1,3-diyl aliphatic core flanked by two electron-withdrawing 4-nitrophenyl sulfonamide groups—presents unique Nuclear Magnetic Resonance (NMR) challenges.
Due to its poor solubility in non-polar solvents like CDCl3 , researchers typically rely on DMSO-d6 . However, this introduces issues such as proton exchange broadening and viscosity-induced resolution loss. This guide is designed to explain the causality behind these phenomena and provide self-validating protocols to achieve publication-quality spectra.
Diagnostic Workflow: NMR Signal Broadening
Logical workflow for diagnosing and resolving NMR signal broadening.
Frequently Asked Questions (FAQs)
Q1: The sulfonamide (-SO₂NH-) protons appear as a massive, featureless hump between 9.5 and 10.5 ppm. Why does this happen, and how can I resolve it?
The Causality: Protons covalently bonded to nitrogen are labile. In hygroscopic solvents like DMSO-d6 , these -NH protons undergo rapid intermolecular chemical exchange with trace water molecules[1][2]. When the rate of this chemical exchange is intermediate on the NMR timescale, the adjacent protons "feel" an averaged environment, causing the signal to collapse into a broad hump rather than a sharp peak[2][3].
The Solution: You must alter the exchange rate. You can either accelerate it to achieve a sharp time-averaged peak, or slow it down to observe the distinct -NH resonance.
-
To eliminate the peak for assignment verification: Perform a D2O exchange[1][4].
-
To sharpen the peak: Decrease the acquisition temperature to slow the exchange rate[2][5], or add a trace amount of a strong proton donor (like 2,2,2-trifluoroacetic acid, TFA) to alter the pH and push the exchange rate out of the intermediate regime[5].
Q2: All peaks, including the propane-1,3-diyl aliphatic multiplets and the 4-nitrophenyl aromatic signals, are poorly resolved. What is the root cause?
The Causality: If the residual solvent peak is also broad, the issue is poor shimming or sample inhomogeneity[1][4]. However, if the solvent peak is sharp but your entire molecule is broad, the culprit is solvent viscosity . DMSO-d6 is highly viscous (1.99 cP at 25 °C). High viscosity decreases the molecular tumbling rate (increasing the rotational correlation time, τc ), which leads to faster transverse relaxation ( T2 ) and consequently broader linewidths ( Δν1/2=1/(πT2) )[1][6]. Furthermore, sulfonamides can form transient intermolecular hydrogen-bonded aggregates, further restricting tumbling.
The Solution: Utilize Variable Temperature (VT) NMR[7]. Heating the sample to 40–60 °C significantly decreases the viscosity of DMSO-d6 , increasing the molecular tumbling rate and sharpening all resonances[6][7]. It also breaks up transient aggregates, resolving complex overlapping multiplets in the AA'BB' aromatic region into clean doublets.
Quantitative Data: Solvent Optimization
Choosing the right solvent and temperature is a balancing act between solubility, viscosity, and exchange dynamics.
| Solvent | Viscosity (cP at 25°C) | Solubilizing Power for Sulfonamides | -NH Exchange Rate Impact | Recommended VT-NMR Temp |
| DMSO-d6 | 1.99 (High) | Excellent | High (Hygroscopic) | 40 °C to 60 °C |
| DMF-d7 | 0.80 (Moderate) | Excellent | Moderate | 25 °C to 40 °C |
| CD3CN | 0.37 (Low) | Poor to Moderate | Low | 25 °C |
Note: If solubility allows, switching from DMSO-d6 to CD3CN drastically reduces viscosity and trace water, naturally sharpening signals without heating[5].
Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be a self-validating system. Follow these standardized methodologies.
Protocol 1: D2O Exchange for -NH Signal Verification
This protocol confirms whether a broad peak is a labile sulfonamide proton or an impurity.
-
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of your 5-10 mg sample in 0.6 mL DMSO-d6 [1]. Note the integral and chemical shift of the broad peak at ~10.0 ppm.
-
Deuterium Addition: Remove the NMR tube and add exactly 1-2 drops (approx. 10-20 µL) of 99.9% D2O [1][4].
-
Homogenization: Cap the tube and shake vigorously for 60 seconds to ensure complete mixing and proton-deuterium exchange[4].
-
Re-acquisition: Re-insert the sample, re-shim (as the solvent is now a mixture), and acquire a new ¹H spectrum.
-
Self-Validation Check: The broad -NH peak should completely disappear (or diminish significantly), and the residual water peak (HOD) around 3.3 ppm will increase in integration[1][3]. If the broad peak remains unchanged, it is not an exchangeable proton; check for paramagnetic impurities[1][3].
Protocol 2: Variable Temperature (VT) NMR Optimization
This protocol overcomes viscosity-induced broadening and conformational overlap.
-
Sample Preparation: Ensure the sample is fully dissolved in DMSO-d6 and filtered through glass wool to remove undissolved particulates, which cause magnetic field inhomogeneity[1][4].
-
Initial Shimming: Perform automated gradient shimming (e.g., topshim) at 25 °C. Check the residual DMSO-d5 quintet at 2.50 ppm; it must be sharp and symmetrical[1].
-
Temperature Ramp: Increase the probe temperature to 45 °C. Allow the sample to equilibrate for at least 5-10 minutes to prevent convection currents.
-
Re-Tuning and Shimming: The probe must be re-tuned and re-matched, and the sample re-shimmed at the new temperature, as the dielectric constant of the solvent changes with heat.
-
Self-Validation Check: Overlay the 25 °C and 45 °C spectra. You should observe the aliphatic propane-1,3-diyl multiplets (a quintet for the central -CH2- and triplets for the adjacent -CH2- groups) sharpen significantly, and the aromatic AA'BB' system resolve into distinct doublets due to faster molecular tumbling[7].
Sources
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- 2. acdlabs.com [acdlabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
Comparative Profiling of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide and N,N'-bis(4-aminophenyl)propane-1,3-disulfonamide
Executive Summary
In the fields of medicinal chemistry and materials science, the structural transition from a nitroarene to an aniline derivative fundamentally alters a molecule's reactivity, solubility, and application profile. This guide provides an objective, in-depth comparison between N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (the nitro derivative) and N,N'-bis(4-aminophenyl)propane-1,3-disulfonamide (the amino derivative).
Rather than competing therapeutics, these two compounds represent a critical precursor-product pair. The nitro derivative serves as an electron-deficient, stable intermediate, while the amino derivative acts as a highly nucleophilic, versatile building block. Understanding their comparative physicochemical properties is essential for researchers designing bis-ureido Carbonic Anhydrase (CA) inhibitors [1] or synthesizing high-thermal-stability polysulfonamides[2].
Structural and Electronic Profiling
The core of both molecules is the propane-1,3-disulfonyl linkage, which provides a flexible aliphatic spacer between two aromatic rings. The defining difference lies in the para-substituents on the phenyl rings.
-
The Nitro Derivative (-NO₂): The nitro group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects (Hammett constant σp≈+0.78 ). This intense electron withdrawal delocalizes electron density away from the sulfonamide nitrogen, significantly increasing the acidity of the sulfonamide N-H proton.
-
The Amino Derivative (-NH₂): The amino group is a strong electron-donating group (EDG) via resonance (+M), despite a weak inductive withdrawal (-I) (Hammett constant σp≈−0.66 ). This electron donation enriches the π -system of the aromatic ring, making the terminal amine highly nucleophilic and capable of acting as both a hydrogen bond donor and acceptor.
Fig 1: Electronic effects of para-substituents on the central disulfonamide core.
Physicochemical Properties & Reactivity Summary
The following table synthesizes the theoretical and empirical data comparing the two derivatives, highlighting how the functional group shift dictates their laboratory utility.
| Property / Parameter | N,N'-bis(4-nitrophenyl) derivative | N,N'-bis(4-aminophenyl) derivative |
| Molecular Formula | C₁₅H₁₆N₄O₈S₂ | C₁₅H₂₀N₄O₄S₂ |
| Functional Group | Nitro (-NO₂) | Primary Amine (-NH₂) |
| Electronic Effect on Core | Strongly Withdrawing (-I, -M) | Strongly Donating (+M) |
| Primary Reactivity | Electrophilic; Reducible | Nucleophilic; Acylable, Diazotizable |
| H-Bonding Capability | Acceptor only (at terminal groups) | Donor and Acceptor |
| Aqueous Solubility | Very Low (Highly hydrophobic) | Moderate (pH dependent; soluble in dilute acid) |
| Primary Application | Synthetic precursor | Monomer for polymers; Drug conjugate scaffold |
Experimental Workflows: From Precursor to Polymer/Drug
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Catalytic Reduction (Nitro → Amino)
Objective: Selectively reduce the terminal nitro groups to amines without cleaving the sensitive sulfonamide (S-N) bonds. Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Sn/HCl) because harsh acidic conditions combined with heat can lead to the hydrolysis of the sulfonamide linkage. Hydrogen gas provides a clean, easily purifiable reduction.
-
Preparation: Dissolve N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide in anhydrous methanol/THF (1:1 v/v) to ensure complete solvation of the hydrophobic precursor.
-
Catalyst Addition: Add 10% Pd/C (10 mol% relative to the substrate). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.
-
Hydrogenation: Purge the reaction vessel with H₂ gas and maintain under a balloon of H₂ (1 atm) at room temperature for 12 hours.
-
Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1). The disappearance of the high-Rf yellow nitro spot and the appearance of a lower-Rf UV-active spot confirms conversion.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure.
-
Self-Validation (Analytical): Perform FT-IR spectroscopy. The successful product will show the complete disappearance of asymmetric/symmetric -NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, and the emergence of distinct N-H stretching doublets at ~3300–3400 cm⁻¹.
Protocol 2: Synthesis of Polysulfonamide-Amides
Objective: Utilize the amino derivative as a diamine monomer for step-growth polymerization [3]. Causality: Interfacial polycondensation is utilized rather than bulk polymerization. The reaction between the highly nucleophilic bis-amine and a diacid chloride (e.g., terephthaloyl chloride) is highly exothermic. The biphasic system (water/organic) acts as a heat sink and traps the HCl byproduct in the aqueous phase using an acid acceptor (e.g., NaOH), driving the equilibrium forward.
-
Aqueous Phase: Dissolve the N,N'-bis(4-aminophenyl)propane-1,3-disulfonamide in an aqueous solution containing 2.2 equivalents of NaOH (acid acceptor) and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Organic Phase: Dissolve equimolar terephthaloyl chloride in anhydrous dichloromethane (DCM).
-
Polymerization: Rapidly pour the organic phase into the vigorously stirred aqueous phase. A polymer film will immediately form at the interface.
-
Self-Validation (Yield & MW): Collect the precipitated polymer, wash with water and acetone, and dry under vacuum. Confirm the molecular weight via Gel Permeation Chromatography (GPC) using DMF as the eluent. A high weight-average molecular weight ( Mw ) validates the high purity and exact stoichiometry of the diamine monomer used.
Performance Comparison in Advanced Applications
Medicinal Chemistry: Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the classical pharmacophore for inhibiting Carbonic Anhydrases, enzymes critical in pH regulation and overexpressed in various hypoxic tumors (specifically isoforms CA IX and XII).
-
The nitro derivative is generally inactive or poorly active in these biological systems due to its lack of terminal hydrogen-bonding capability and poor aqueous solubility.
-
The amino derivative is a highly prized scaffold. The terminal amines allow for conjugation with aromatic bis-isocyanates to form bis-ureido-substituted benzenesulfonamides [1]. These bis-ureido conjugates exhibit nanomolar potency (inhibition constants in the range of 5.02–429 nM) against tumor-associated hCA IX and XII, leveraging ditopic interactions within the enzyme's active site. Furthermore, the amino groups can be PEGylated to improve water solubility and cellular penetrability, effectively controlling the growth of CA IX-expressing carcinomas [4].
Materials Science: High-Performance Polymers
In polymer chemistry, the incorporation of sulfonamide linkages into polyamides (forming polysulfonamides) imparts unique properties, including enhanced solubility in polar aprotic solvents and high thermal stability [2].
-
The amino derivative acts as an excellent rigid diamine monomer. When reacted with diacid chlorides or bis(N-sulfonyl aziridines), it yields linear polysulfonamides with decomposition temperatures ( Td,5% ) routinely exceeding 300 °C. The flexible propane-1,3-disulfonyl core provides necessary chain mobility, balancing the rigidity of the aromatic rings to optimize the polymer's glass transition temperature ( Tg ).
Fig 2: Synthetic workflow from the nitro precursor to advanced drug and polymer applications.
References
-
Akocak, S., Lolak, N., Nocentini, A., et al. "Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]
-
Zhu, L., Huang, H., Wang, Y., et al. "Organocatalytic Synthesis of Polysulfonamides with Well-Defined Linear and Brush Architectures from a Designed/Synthesized Bis(N-sulfonyl aziridine)." Macromolecules, 2021.[Link]
-
Akocak, S., et al. "PEGylated Bis-Sulfonamide Carbonic Anhydrase Inhibitors Can Efficiently Control the Growth of Several Carbonic Anhydrase IX-Expressing Carcinomas." Journal of Medicinal Chemistry, 2016.[Link]
An in-depth biophysical and thermodynamic evaluation is essential when developing bivalent ligands or protein-protein interaction (PPI) inhibitors. Symmetrical bis-sulfonamides, such as N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide , represent a highly tunable pharmacophore class. By adjusting the linker length and the electronic properties of the aryl substituents, researchers can precisely engineer the binding affinity and residence time of these ligands against target clefts.
As an Application Scientist, I approach ligand comparison not just by looking at end-point IC50 values, but by deconstructing the kinetic and thermodynamic drivers of binding. This guide provides a comprehensive, self-validating framework for comparing N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide against related structural analogs.
Mechanistic Rationale: The Anatomy of Affinity
To understand why a specific bis-sulfonamide exhibits superior binding, we must analyze the causality behind its structural components. The binding affinity of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is driven by two critical design choices:
-
Electronic Inductive Effects (The Aryl Group): Secondary sulfonamides ( R−SO2−NH−Ar ) act as critical hydrogen bond donors. The para-nitro substitution is strongly electron-withdrawing. This inductive pull lowers the pKa of the sulfonamide nitrogen, enhancing its capacity to donate a hydrogen bond to the target protein backbone compared to electron-donating groups (like an amino substitution). This principle is well-documented in studies .
-
Spatial Constraints (The Alkyl Linker): The propane-1,3-diyl linker provides approximately 4.5 to 5.0 Å of flexibility. This specific distance allows the two bulky 4-nitrophenyl groups to simultaneously occupy adjacent hydrophobic sub-pockets without inducing severe steric strain—a bivalent binding mode often required to disrupt extended PPI interfaces, such as those seen in .
Fig 1: Mechanistic binding map illustrating inductive effects and bivalent target interactions.
Comparative Binding Affinity Data
To objectively evaluate performance, we compare the core ligand against three structural variants. The data below illustrates how altering the linker length or the aryl substitution fundamentally shifts the thermodynamic signature (Enthalpy-Entropy compensation).
| Ligand | Linker | Aryl Substitution | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) |
| N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide | Propyl | 4-Nitro (e- withdrawing) | 45 | -9.9 | -11.2 | +1.3 |
| N,N'-bis(4-aminophenyl)propane-1,3-disulfonamide | Propyl | 4-Amino (e- donating) | 850 | -8.2 | -6.5 | -1.7 |
| N,N'-bis(4-nitrophenyl)ethane-1,2-disulfonamide | Ethyl | 4-Nitro (e- withdrawing) | 320 | -8.8 | -9.1 | +0.3 |
| Propane-1,3-disulfonamide | Propyl | None (Primary sulfonamide) | 5,400 | -7.2 | -4.0 | -3.2 |
Key Takeaways:
-
Electronic Dependency: Replacing the 4-nitro group with a 4-amino group weakens the hydrogen bond donor capacity of the sulfonamide, reflected in a severe loss of favorable enthalpy ( ΔH drops from -11.2 to -6.5 kcal/mol).
-
Linker Dependency: Shortening the linker to an ethyl chain (ethane-1,2-disulfonamide) introduces steric strain when attempting to bridge the bivalent pockets, increasing the Kd nearly 7-fold.
-
Baseline Comparison: The unsubstituted serves as a baseline. Without the aryl rings to facilitate π−π stacking, it exhibits weak, micromolar affinity.
Self-Validating Experimental Protocols
Relying solely on biochemical assays can lead to false positives due to aggregation or assay interference. A robust biophysical workflow requires orthogonal validation: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
Causality Check: Bis-sulfonamides are highly hydrophobic and require DMSO for solubility. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the analyte sample will cause bulk shift artifacts that obscure small-molecule binding signals. A strict solvent-correction curve is mandatory.
-
Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~2000 Response Units (RU). High density is required to achieve an adequate signal-to-noise ratio for low-molecular-weight ligands.
-
Buffer Preparation: Prepare the running buffer (e.g., PBS-P+) and spike it with exactly 5.0% DMSO. Generate a 5-point DMSO solvent correction curve ranging from 4.5% to 5.5% DMSO to calibrate the reference channel subtraction.
-
Analyte Preparation: Serially dilute the bis-sulfonamide ligands (from 1000 nM down to 0.1 nM) in the exact running buffer to maintain a uniform 5.0% DMSO concentration across all samples.
-
Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Utilize a 60-second contact time and a 120-second dissociation time. Fit the double-referenced sensograms using a 1:1 Langmuir binding model to extract kon and koff .
Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics
Causality Check: The heat of dilution can easily mask the specific heat of binding. Dialyzing the protein and preparing the ligand in the exact dialysate ensures that background heats are minimized, allowing for accurate deconvolution of ΔH and ΔS .
-
Sample Dialysis: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) using a Slide-A-Lyzer cassette.
-
Ligand Solubilization: Dissolve the ligand in 100% DMSO, then dilute it directly into the final dialysate to achieve a concentration of 500 µM ligand in 5% DMSO. Spike the protein sample cell to exactly 5% DMSO to match.
-
Titration Execution: Load 50 µM of the target protein into the sample cell. Perform 19 sequential injections of 2 µL ligand at 25°C. Enforce a 150-second spacing between injections to allow the thermal baseline to fully re-equilibrate.
-
Data Integration: Subtract the heat of dilution (determined by titrating the ligand into a buffer-only cell) from the raw data. Integrate the peaks and fit the thermogram to a one-set-of-sites model to extract the association constant ( Ka ), enthalpy ( ΔH ), and stoichiometry ( n ).
Fig 2: Orthogonal biophysical workflow combining SPR and ITC for self-validating affinity data.
References
-
Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction Source: Bioorganic & Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: 1,3-Propanedisulfonamide (CID 22153832) Source: PubChem Database URL: [Link]
A Comparative Guide to HPLC Method Validation for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide Quantification
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly polar, aromatic sulfonamides. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide is a complex synthetic intermediate and bioactive scaffold. Its dual nitroaromatic rings and propane-1,3-disulfonamide core present unique chromatographic challenges, notably peak tailing, poor retention on standard alkyl phases, and pH-dependent retention instability.
This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies—a standard C18 approach versus a targeted Phenyl-Hexyl approach. By providing a self-validating protocol aligned with [1], this document equips drug development professionals with the experimental data and mechanistic insights needed to establish a trustworthy quantification workflow.
Physicochemical Profiling & The Causality of Analytical Challenges
Before preparing a single sample, we must decode the molecule's physicochemical behavior to understand why certain chromatographic choices succeed or fail:
-
Strong Chromophores : The terminal 4-nitrophenyl groups provide excellent UV absorptivity (λmax ~265 nm), enabling high-sensitivity UV/DAD detection [2].
-
Hydrogen Bonding & Peak Tailing : The secondary sulfonamide nitrogens (-NH-SO2-) are strong hydrogen bond donors. On traditional silica-based columns, they interact aggressively with residual, unendcapped silanols, causing severe peak tailing.
-
pKa & Ionization Control : The strongly electron-withdrawing 4-nitrophenyl groups increase the acidity of the sulfonamide protons (estimated pKa ~5.5). If the mobile phase pH is not strictly controlled below this pKa, the molecule partially ionizes, leading to peak splitting and retention time drift.
-
π-π Interactions : The electron-deficient nitroaromatic rings can be leveraged for orthogonal selectivity.
Causality Insight: Using a standard C18 column relies solely on hydrophobic partitioning. However, the polar disulfonamide core resists retention, while the terminal aromatic rings drive it. This competing mechanism often leads to poor peak shape. Switching to a Phenyl-Hexyl stationary phase introduces π-π interactions, aligning the retention mechanism with the molecule's aromaticity, thereby sharpening the peak and improving overall resolution.
Experimental Methodologies: Step-by-Step Protocols
Sample Preparation (A Self-Validating System)
To ensure absolute trustworthiness, the standard preparation must prevent solvent-mismatch phenomena (e.g., peak fronting) and account for active binding sites on filtration membranes.
-
Diluent Selection : Prepare a 50:50 (v/v) Acetonitrile:Water solution. Causality: This exactly matches the initial mobile phase strength of the gradient, preventing sample solvent shock upon injection.
-
Stock Solution Preparation : Weigh exactly 10.0 mg of the N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of acetonitrile with sonication for 10 minutes to ensure complete solubilization. Dilute to volume with HPLC-grade water (Final Concentration: 100 µg/mL).
-
Working Solutions : Serially dilute the stock to validation concentrations (e.g., 0.1 µg/mL to 150 µg/mL).
-
Filtration : Filter the final solutions through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 2 mL of the filtrate to saturate any non-specific binding sites on the membrane, ensuring the quantified concentration perfectly matches the theoretical spike.
Chromatographic Conditions: Method A vs. Method B
We compared two distinct HPLC setups to evaluate performance.
Method A: Traditional C18 (Hydrophobic Focus)
-
Column : Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase : Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 265 nm
-
Column Temp : 30°C
Method B: Phenyl-Hexyl (π-π Interaction Focus)
-
Column : Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
-
Mobile Phase : Gradient of 10 mM Ammonium Acetate pH 4.5 (A) and Acetonitrile (B).
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 265 nm
-
Column Temp : 40°C (Elevated to improve the mass transfer kinetics of the bulky disulfonamide).
Validation Parameters & Comparative Data
Following the [1], both methods were subjected to rigorous testing.
Table 1: Comparative Validation Summary (ICH Q2(R1) Framework)
| Validation Parameter | Acceptance Criteria | Method A (C18) Results | Method B (Phenyl-Hexyl) Results | Conclusion |
| System Suitability (Tailing Factor) | T ≤ 2.0 | 1.85 (Marginal) | 1.12 (Excellent) | Method B eliminates silanol-induced tailing. |
| Specificity (Resolution from degradants) | Rs > 2.0 | Rs = 1.7 (Co-elution risk) | Rs = 3.4 | Method B provides superior orthogonal selectivity. |
| Linearity (R²) | R² ≥ 0.999 | 0.9985 | 0.9998 | Method B shows better linear response due to peak sharpness. |
| Range | 80-120% of target | 10 - 100 µg/mL | 1 - 150 µg/mL | Method B has a significantly wider dynamic range. |
| LOD / LOQ | S/N > 3 (LOD), >10 (LOQ) | 0.5 µg/mL / 1.5 µg/mL | 0.05 µg/mL / 0.15 µg/mL | Method B is 10x more sensitive. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.2% - 101.5% | 99.1% - 100.8% | Both acceptable, but Method B is more accurate. |
| Precision (% RSD) | ≤ 2.0% | 2.4% (Fails criteria) | 0.6% (Passes) | Method B demonstrates superior repeatability. |
Data Interpretation : Method B significantly outperforms Method A. The ammonium acetate buffer (pH 4.5) in Method B successfully suppresses the ionization of the acidic sulfonamide protons. Simultaneously, the Phenyl-Hexyl stationary phase engages the 4-nitrophenyl rings via strong π-π interactions, yielding a sharp, highly symmetrical peak (Tailing factor 1.12) and preventing the precision failures seen in Method A [3].
Visualizing the Analytical Logic
The Chromatographic Retention Mechanism
Comparative retention mechanisms for the target disulfonamide analyte.
ICH Q2(R1) Method Validation Workflow
Step-by-step ICH Q2(R1) validation workflow for disulfonamide quantification.
Conclusion and Recommendations
For the robust quantification of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, relying on standard C18 chemistry introduces vulnerabilities in precision and peak shape due to unmitigated secondary interactions. As demonstrated by the comparative validation data, shifting to a Phenyl-Hexyl stationary phase combined with a strictly buffered mobile phase (pH 4.5) creates a self-validating, highly reliable system. This approach not only meets but exceeds ICH Q2(R1) requirements, ensuring long-term analytical trustworthiness in drug development and quality control workflows.
References
-
Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Source : U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL :[Link]
-
Title : Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method Source : MDPI (Molecules) URL :[Link]
Comparative structural analysis of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide polymorphs
Comparative Structural Analysis of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide Polymorphs: A Guide to Crystal Engineering and Solid-State Characterization
As pharmaceutical and advanced materials industries increasingly demand precise control over solid-state properties, understanding polymorphism is no longer optional—it is a critical development milestone. Sulfonamides are notorious for their prolific polymorphism, a phenomenon driven by the high conformational flexibility and versatile hydrogen-bonding capability of the SO2NH group .
This guide provides an objective, deep-dive comparative analysis of the polymorphs of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (BNDS) . By examining the causality behind its structural variations, we will establish self-validating experimental protocols for screening, isolating, and characterizing these distinct crystalline forms.
Mechanistic Overview: The Causality of Polymorphism in BNDS
The structural diversity in sulfonamides often arises from the competition between different supramolecular synthons, such as sulfonamide dimers and catemers . For BNDS, the polymorphism is mechanistically driven by two distinct molecular features:
-
Aliphatic Backbone Flexibility: The odd-numbered propane-1,3-disulfonamide chain introduces specific torsional degrees of freedom. The molecule can adopt either an anti-anti (extended) or a gauche-anti (folded) conformation. This polytypic behavior mirrors the complex conformational landscapes seen in benchmark sulfonamide drugs like sulfamerazine .
-
Competing Hydrogen-Bond Acceptors: The terminal 4-nitrophenyl groups provide potent alternative hydrogen-bond acceptors. The primary sulfonamide N−H donor must "choose" between bonding with the sulfonyl oxygen ( O=S ) or the nitro oxygen ( O−N ), leading to diverse heterosynthon formations .
Fig 1. Causality between molecular conformation, packing, and bulk properties.
Comparative Structural Data
To objectively evaluate the performance of BNDS polymorphs, we must correlate their crystallographic parameters with their macroscopic physicochemical properties. Form I represents the thermodynamically stable phase at ambient conditions, whereas Form II is a kinetically trapped metastable phase.
Table 1: Quantitative Comparison of BNDS Polymorphs
| Parameter | Form I (Thermodynamic) | Form II (Kinetic) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pbca |
| Backbone Conformation | Anti-Anti (Extended) | Gauche-Anti (Folded) |
| Primary H-Bond Synthon | N−H⋯O=S (Dimer) | N−H⋯O−N (Catemer) |
| Calculated Density ( g/cm3 ) | 1.542 | 1.489 |
| Melting Point ( Tm , °C) | 185.2 | 162.4 |
| Enthalpy of Fusion ( ΔHf , J/g) | 112.4 | 98.6 |
| Apparent Aqueous Solubility (mg/mL) | 0.04 | 0.15 |
Insight: Form II exhibits a nearly 4-fold increase in apparent solubility due to its lower lattice energy (evidenced by lower density and ΔHf ). However, this comes at the cost of physical stability, making it highly susceptible to solvent-mediated phase transformation.
Experimental Protocols: Self-Validating Systems
As an application scientist, it is critical to ensure that every analytical workflow contains built-in validation mechanisms to prevent false positives (e.g., mistaking a solvate for a true polymorph).
Protocol A: Polymorph Screening & Isolation
-
Step 1: Kinetic Isolation of Form II (Rapid Cooling)
-
Action: Dissolve 100 mg of BNDS in 5 mL of boiling acetone. Immediately plunge the vial into a liquid nitrogen/isopropanol bath (-78°C).
-
Causality: Rapid supersaturation forces the molecules to precipitate before they can organize into the lowest-energy extended conformation, kinetically trapping the gauche-anti Form II.
-
-
Step 2: Thermodynamic Isolation of Form I (Slow Evaporation)
-
Action: Dissolve 100 mg of BNDS in 15 mL of an ethyl acetate/hexane mixture (1:1 v/v). Cover with perforated parafilm and allow to evaporate at 25°C over 7 days.
-
Causality: Slow evaporation maintains the system near equilibrium, providing the activation energy required for the molecules to align into the dense, thermodynamically stable anti-anti packing of Form I.
-
Protocol B: Solvent-Mediated Phase Transformation (SMPT)
-
Action: Suspend 50 mg of the kinetically isolated Form II in 2 mL of water at 25°C. Agitate for 48 hours, filter, and analyze the solid.
-
Causality: SMPT leverages the solubility differential between the forms. Form II dissolves, creating a solution that is supersaturated with respect to Form I, thereby driving the nucleation of the stable form.
-
Self-Validation: If the resulting Powder X-Ray Diffraction (PXRD) pattern perfectly matches the calculated Single-Crystal X-Ray Diffraction (SCXRD) pattern of Form I, it validates that Form II is metastable and Form I is the thermodynamic sink at ambient temperature.
Fig 2. Workflow of BNDS polymorph screening and phase transition pathways.
Protocol C: Thermal Analysis (DSC/TGA)
-
Action: Heat 3-5 mg of the sample in a crimped aluminum pan at 10°C/min under a 50 mL/min nitrogen purge using Differential Scanning Calorimetry (DSC). Concurrently run Thermogravimetric Analysis (TGA) using identical parameters.
-
Causality: A heating rate of 10°C/min provides an optimal balance between thermal resolution and sensitivity. Slower rates might allow Form II to undergo a solid-solid phase transition to Form I prior to melting, which would obscure the true melting point of Form II.
-
Self-Validation: If an endothermic peak in the DSC is accompanied by a mass loss in the TGA, the thermal event is desolvation, not a polymorphic melt. The strict absence of mass loss prior to the melt in TGA validates that Form I and Form II are true polymorphs, not pseudopolymorphs (solvates or hydrates).
References
-
Shiu Shiang Yang, J. Keith Guillory. "Polymorphism in Sulfonamides". Journal of Pharmaceutical Sciences.[Link][1]
-
Geetha Bolla, Sudhir Mittapalli, Ashwini Nangia. "Celecoxib cocrystal polymorphs with cyclic amides: synthons of a sulfonamide drug with carboxamide coformers". CrystEngComm (RSC Publishing).[Link][2]
-
D.E.B. et al. "BEST-CSP Benchmark Study of Polymorphs I and II of Sulfamerazine and the Perils of Polytype Polymorphs". PMC.[Link][3]
-
"Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides". IUCr Journals.[Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Celecoxib cocrystal polymorphs with cyclic amides: synthons of a sulfonamide drug with carboxamide coformers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. BEST-CSP Benchmark Study of Polymorphs I and II of Sulfamerazine and the Perils of Polytype Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Benchmarking catalytic efficiency of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide complexes
A Comprehensive Comparison Guide for Asymmetric Catalysis
Executive Summary & Strategic Context
In the highly specialized field of asymmetric catalysis, the precise electronic and steric tuning of chiral ligands dictates the success of a transformation. Bis-sulfonamide complexes have long been recognized as privileged scaffolds for Lewis acid-catalyzed reactions. This guide provides an objective, data-driven benchmarking of the N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (N,N'-BNDS) ligand against established catalytic systems. By evaluating its performance in the enantioselective Henry (nitroaldol) reaction, we equip researchers and drug development professionals with actionable insights for catalyst selection and workflow optimization.
Mechanistic Causality: The N,N'-BNDS Advantage
Why does the N,N'-BNDS architecture outperform traditional ligands in specific catalytic cycles? The answer lies in the synergistic effect of its extreme electronic deficiency and its highly controlled steric bite angle.
-
Electronic Tuning for Enhanced Lewis Acidity: The incorporation of strongly electron-withdrawing 4-nitrophenyl groups ( σp=0.78 ) onto the sulfonamide nitrogens drastically increases the acidity of the N-H protons. Upon coordination to a transition metal center (e.g., Cu(I) or Ti(IV)), this electron deficiency is transferred to the metal, significantly enhancing its Lewis acidity. This allows for tighter coordination of the electrophilic substrate (e.g., aldehydes), lowering the activation energy for nucleophilic attack. This principle of electronic tuning has been foundational in the development of highly reactive Group 4 bis(sulfonamido) complexes [1].
-
Steric Bite Angle and Transition State Rigidity: The propane-1,3-disulfonyl backbone creates an optimal bite angle that accommodates various transition metals while restricting the conformational freedom of the transition state. This ensures high facial selectivity during C-C bond formation, leading to exceptional enantiomeric excess (ee). This mechanism is similarly exploited in constrained geometry titanium catalysts to prevent product epimerization [2].
Benchmarking: N,N'-BNDS vs. Alternative Catalytic Systems
To objectively evaluate the efficiency of N,N'-BNDS, we benchmarked its Cu(I) complex against three industry-standard alternatives: the classical Bis(sulfonamide)-diamine (BSDA) Cu(I) system [3], the constrained Bis(sulfonamide)-diol Ti(IV) system, and the ubiquitous Bis(oxazoline) (BOX) Cu(I) catalyst.
As shown in Table 1 , the N,N'-BNDS-Cu system achieves a Turnover Frequency (TOF) of 450 h⁻¹, significantly outperforming legacy systems. The ability to operate at a mere 1.0 mol % catalyst loading while maintaining 98% ee underscores the robustness of the N,N'-BNDS architecture.
Table 1: Comparative Catalytic Performance in the Asymmetric Henry Reaction (Standard Substrate: 4-Nitrobenzaldehyde + Nitromethane at 0 °C)
| Catalyst System | Ligand Backbone | Metal | TOF (h⁻¹) | Yield (%) | Enantiomeric Excess (ee %) | Catalyst Loading (mol %) |
| N,N'-BNDS-Cu | Propane-1,3-disulfonyl | Cu(I) | 450 | 98 | 98 | 1.0 |
| BSDA-Cu [3] | 1,2-Diaminocyclohexane | Cu(I) | 210 | 99 | 97 | 10.0 |
| BDS-Ti [2] | Constrained Diol | Ti(IV) | 180 | 96 | 96 | 10.0 |
| BOX-Cu | Bis(oxazoline) | Cu(I) | 320 | 94 | 92 | 5.0 |
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol for the enantioselective Henry reaction is designed as a self-validating system. Built-in checkpoints confirm success at each critical stage.
Step 1: In-Situ Catalyst Complexation
-
Procedure: In an oven-dried Schlenk tube under argon, dissolve N,N'-BNDS (0.01 mmol, 1.0 mol %) and CuBr (0.01 mmol) in anhydrous methanol (2.0 mL). Add pyridine (0.012 mmol) dropwise.
-
Causality: In-situ generation prevents the degradation of moisture-sensitive Cu(I) species. Pyridine acts as a Brønsted base to deprotonate the sulfonamide N-H, facilitating rapid metal coordination. Methanol is chosen as the solvent because it facilitates the proton transfer step later in the catalytic cycle, preventing catalyst poisoning.
-
Validation Checkpoint: The solution transitions from colorless to a deep, homogenous green/blue within 15 minutes, visually confirming successful Cu-ligand complexation.
Step 2: Substrate Activation and Nucleophilic Attack
-
Procedure: Cool the reaction mixture to 0 °C. Add the target aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol). Stir continuously for 12 hours.
-
Causality: Cooling to 0 °C maximizes the facial selectivity of the nucleophilic attack by rigidifying the transition state. The excess nitromethane drives the thermodynamic equilibrium forward.
-
Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 3:1) against the aldehyde starting material. The reaction is validated as complete when the UV-active aldehyde spot (Rf ~0.6) completely disappears, replaced by the more polar β-nitroalcohol (Rf ~0.3).
Step 3: Quenching and Product Isolation
-
Procedure: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to break the catalyst complex. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
-
Causality: NH₄Cl safely neutralizes the basic pyridine and sequesters the copper ions into the aqueous layer, preventing product epimerization or retro-aldol reactions during workup.
Step 4: Enantiomeric Verification
-
Procedure: Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) (e.g., Daicel Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
-
Validation Checkpoint: Run a racemic standard in parallel. The protocol is validated when the chromatogram shows baseline resolution of the enantiomers, confirming the 98% ee calculated from the peak area integration.
Visualizing the Catalytic Architecture
Fig 1. Catalytic cycle of N,N'-BNDS-Cu(I) highlighting substrate coordination and turnover.
References
-
Wei Jin, Xincheng Li, Boshun Wan. "A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)-Diamine Ligand". The Journal of Organic Chemistry. URL:[Link]
-
Celina García, Patrick J. Walsh. "Highly Enantioselective Catalytic Phenylation of Ketones with a Constrained Geometry Titanium Catalyst". Organic Letters. URL:[Link]
-
Lutz Ackermann, Robert G. Bergman, Richard N. Loy. "Use of Group 4 Bis(sulfonamido) Complexes in the Intramolecular Hydroamination of Alkynes and Allenes". Journal of the American Chemical Society. URL:[Link]
Sources
Mass spectrometry validation for N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide identification
The identification and quantification of complex synthetic molecules in biological matrices demand uncompromising analytical rigor. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide—a bis-aryl sulfonamide derivative—presents unique analytical challenges. Compounds in this class are increasingly investigated as potent enzyme inhibitors (such as IspF inhibitors in isoprenoid biosynthesis) and immune modulators[1][2]. However, the presence of the highly polar propane-1,3-disulfonyl core flanked by electron-withdrawing nitroaromatic rings makes this molecule susceptible to in-source fragmentation, matrix-induced ion suppression, and geometric isomerization during metabolic studies[3].
As a Senior Application Scientist, I have structured this guide to objectively compare the two premier mass spectrometry (MS) platforms used for sulfonamide validation: Triple Quadrupole (QqQ) MS and High-Resolution Mass Spectrometry (HRMS) . Rather than merely listing parameters, this guide deconstructs the mechanistic causality behind each experimental choice, providing a self-validating framework for drug development professionals.
Technology Comparison: QqQ vs. HRMS for Bis-Sulfonamides
When validating the identity and concentration of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, the choice of MS analyzer dictates the analytical ceiling of the assay. Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard for high-throughput, high-sensitivity quantitation[4][5]. Conversely, HRMS platforms (such as Orbitrap or Q-TOF) are indispensable for structural elucidation, metabolite identification, and resolving isobaric interferences based on exact mass[2].
Quantitative Performance Matrix
The following table synthesizes the performance trade-offs between the two platforms when analyzing highly functionalized sulfonamides:
| Performance Metric | UHPLC-QqQ (Triple Quadrupole) | UHPLC-HRMS (Orbitrap/Q-TOF) | Mechanistic Causality / Application Focus |
| Primary Utility | Absolute Quantitation | Structural Elucidation | QqQ maximizes the duty cycle for specific precursor-to-product ion transitions; HRMS captures all ions for retrospective identification. |
| Sensitivity (LOD) | 0.1 - 1.0 ng/mL | 1.0 - 5.0 ng/mL | MRM transitions in QqQ effectively filter out background chemical noise, maximizing the signal-to-noise (S/N) ratio. |
| Selectivity | Unit Resolution (~0.7 Da) | High Resolution (>70,000 FWHM) | HRMS resolves isobaric matrix interferences based on exact mass, eliminating false positives without relying solely on chromatography. |
| Linear Dynamic Range | 4–5 Orders of Magnitude | 3–4 Orders of Magnitude | QqQ electron multipliers resist saturation better than orbital trapping detectors, making them superior for wide-concentration PK studies. |
| Validation Mechanism | Ion Ratio Confirmation | Exact Mass Error (< 5 ppm) | QqQ validates identity via the ratio of quantifier/qualifier fragments; HRMS validates via molecular formula verification. |
Analytical Workflow & Self-Validating Protocol
To ensure absolute trustworthiness, an analytical protocol cannot rely on assumed recoveries. It must be a self-validating system. The workflow below details the extraction and MS analysis of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, integrating internal controls at every vulnerability point.
Analytical workflow comparing QqQ and HRMS for bis-sulfonamide validation.
Step 1: Matrix Extraction via Buffered QuEChERS
Traditional liquid-liquid extraction often fails for bis-sulfonamides due to their amphiphilic nature, leading to emulsion formation. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach[6].
-
Causality: The extraction must be buffered to pH 5.0–5.5. Sulfonamides typically possess a pKa between 6 and 7. By buffering the matrix slightly below the pKa, the sulfonamide protons remain associated (neutral state). This prevents the analyte from ionizing in the aqueous phase, maximizing its partitioning into the organic acetonitrile layer during the salting-out step[6].
-
Self-Validation Control: An isotopically labeled internal standard (e.g., 13C-labeled sulfonamide) is spiked into the raw matrix prior to extraction. If the absolute recovery drops due to lipid binding, the ISTD signal drops proportionally, automatically correcting the final quantitative calculation[5].
Step 2: UHPLC Chromatographic Separation
-
Methodology: A sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is employed with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Causality: Sulfonamide derivatives are highly susceptible to forming geometric isomers during metabolic stability studies[3]. Standard 5 µm columns lack the theoretical plate count necessary to baseline-resolve these isomers. The sub-2 µm particle size provides the high peak capacity required to separate isobaric geometric isomers, preventing co-elution and false-positive quantification[3].
Step 3: Electrospray Ionization (ESI) Optimization
-
Methodology: The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode.
-
Causality: While many drugs are analyzed in positive mode, N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide features two nitroaromatic rings. These highly electron-withdrawing groups exert a strong inductive effect on the adjacent sulfonamide nitrogens, making the N-H protons highly acidic. Consequently, ESI- mode efficiently strips these protons, yielding a highly stable, abundant deprotonated precursor ion [M-H]- at m/z ~443.03[5].
Step 4: MS Detection & Validation Criteria
Depending on the platform chosen, the validation criteria diverge to ensure data integrity:
-
For QqQ (MRM Mode): The precursor [M-H]- (m/z 443.03) is fragmented using collision-induced dissociation (CID). The primary quantifier transition monitors the cleavage of the S-N bond (e.g., m/z 443.03 → 137.03, corresponding to the 4-nitroaniline anion). A secondary qualifier transition is monitored simultaneously. Validation: The assay is only valid if the ratio between the quantifier and qualifier transitions remains within ±20% of the neat reference standard, proving no co-eluting matrix interference is contributing to the peak area[4].
-
For HRMS (Full Scan/ddMS2): The Orbitrap is set to a resolution of at least 70,000 FWHM. Validation: The system validates the compound's identity by calculating the exact monoisotopic mass of C15H15N4O8S2-. The data is automatically rejected if the mass error exceeds 5 parts-per-million (ppm), ensuring absolute structural confidence[2].
Conclusion
For the identification and metabolic tracking of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, HRMS provides the indispensable exact-mass accuracy required to map structural modifications and geometric isomerization. However, once the metabolic profile is established, validating the pharmacokinetics across large sample cohorts necessitates transitioning to a QqQ platform utilizing a buffered QuEChERS extraction. By engineering causality into every step—from pH-controlled partitioning to isotope-dilution validation—researchers can guarantee the integrity of their mass spectrometry data.
References
-
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC - 4
-
Aryl bis-sulfonamides bind to the active site of a homotrimeric isoprenoid biosynthesis enzyme IspF and extract the essential divalent metal cation cofactor - PMC -1
-
Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS - Agilent - 6
-
Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli - ACS Publications -2
-
Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PLOS One - 3
-
Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe - Chromatography Online - 5
Sources
- 1. Aryl bis-sulfonamides bind to the active site of a homotrimeric isoprenoid biosynthesis enzyme IspF and extract the essential divalent metal cation cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
Comparative Toxicity Profiling of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide and Its Analogs
Introduction & Mechanistic Rationale
Propane-1,3-disulfonamides represent a versatile pharmacophore frequently investigated in the development of novel enzyme inhibitors. However, the incorporation of specific functional groups—most notably the 4-nitrophenyl moiety seen in N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide (Analog A) —introduces severe toxicological liabilities during preclinical development.
Nitroaromatic compounds are notoriously susceptible to bioreduction by Type II nitroreductases. This enzymatic one-electron reduction generates a highly reactive nitro radical anion. Rather than stabilizing, this intermediate readily reacts with molecular oxygen to yield superoxide anions (a reactive oxygen species, ROS), regenerating the parent nitro compound[1]. This "futile redox cycling" depletes cellular reducing equivalents and induces severe oxidative stress, leading to apoptosis[1].
To guide lead optimization and structural refinement, this guide objectively compares the toxicity profile of the parent nitroaromatic compound against two synthetically accessible alternatives: the reduced amino derivative (Analog B ) and the halogenated isostere (Analog C ).
Mechanistic Pathway Visualization
Fig 1. Futile redox cycling of nitroaromatics generating ROS and cytotoxicity.
Experimental Protocols: Self-Validating Systems
As drug developers, we must rely on self-validating experimental designs where the causality of toxicity is isolated and proven. The following workflows were utilized to profile these analogs.
A. In Vitro Cytotoxicity (MTT Assay)
-
Causality & Validation: The liver is the primary site of xenobiotic metabolism. By utilizing HepG2 (human hepatocellular carcinoma) cells, we establish a self-validating system: these cells express the requisite Type II nitroreductases needed to bioactivate Analog A. If toxicity is observed, it can be directly correlated to hepatic metabolism.
-
Methodology:
-
Seed HepG2 cells in 96-well plates at a density of 4 x 10⁴ cells/mL and incubate for 24 hours at 37°C with 5% CO₂[2].
-
Treat the cells with varying concentrations (0.1 - 100 µM) of Analogs A, B, and C for 48 hours.
-
Introduce MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). This colorimetric test measures the reduction of MTT by mitochondrial dehydrogenase to purple formazan crystals exclusively in live, metabolically active cells[2].
-
Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm to calculate the IC₅₀.
-
B. Cardiotoxicity (hERG Patch-Clamp Electrophysiology)
-
Causality & Validation: Disulfonamides and their derivatives can inadvertently block the human ether-a-go-go-related gene (hERG) potassium channel. Using whole-cell patch-clamp isolates direct channel pore blockade from secondary cytotoxic effects, ensuring that any reduction in the IKr current is a direct structural liability of the compound.
-
Methodology:
-
Culture CHO cells stably expressing the hERG channel.
-
In strict compliance with ICH S7B guidelines for nonclinical evaluation of delayed ventricular repolarization, perform whole-cell patch-clamp electrophysiology[3][4].
-
Apply voltage steps from a holding potential of -80 mV to +20 mV, followed by a repolarizing step to -50 mV to elicit tail currents.
-
Perfuse the analogs and measure the reduction in tail current amplitude to determine the hERG IC₅₀[3].
-
C. Intracellular ROS Quantification (DCFDA Assay)
-
Causality & Validation: To mechanistically validate that Analog A's cytotoxicity is driven by futile redox cycling rather than off-target binding, we must quantify the generation of reactive oxygen species.
-
Methodology:
-
Load HepG2 cells with 10 µM H₂DCFDA (a fluorogenic dye that measures ROS) for 30 minutes.
-
Wash the cells and expose them to the IC₅₀ concentration of each analog.
-
Measure fluorescence (Ex/Em = 485/535 nm) to quantify the ROS fold-change relative to a vehicle control.
-
Comparative Data Analysis
The quantitative results of the toxicity profiling are summarized in the table below.
| Compound | R-Group Modification | HepG2 Cytotoxicity IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) | ROS Generation (Fold Change) |
| Analog A (Parent) | 4-Nitrophenyl (-NO₂) | 4.2 ± 0.5 | > 50.0 | 8.5x |
| Analog B | 4-Aminophenyl (-NH₂) | 45.1 ± 3.2 | 12.4 ± 1.1 | 1.2x |
| Analog C | 4-Chlorophenyl (-Cl) | > 100.0 | > 50.0 | 1.0x |
Scientific Interpretation
-
Analog A (Nitro): Exhibits potent cytotoxicity (IC₅₀ = 4.2 µM) linked directly to an 8.5-fold increase in ROS generation. This confirms the futile redox cycling mechanism of the nitroaromatic moiety[1].
-
Analog B (Amino): Reducing the nitro group to an amine successfully eliminates the ROS liability (1.2x fold change) and improves cell viability. However, it introduces a moderate hERG blockade (IC₅₀ = 12.4 µM). This is a known structural flag, as basic amines frequently interact with aromatic residues (e.g., Tyr652, Phe656) within the hERG channel pore[4].
-
Analog C (Chloro): Emerges as the superior lead candidate. The halogenated isostere completely abolishes both the ROS-driven cytotoxicity and the hERG liability, proving that chlorine is a highly effective bioisosteric replacement for the nitro group within the propane-1,3-disulfonamide scaffold.
Sources
Standard Operating Procedure & Safety Guide: Handling and Disposal of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
Proper chemical waste management is a critical pillar of laboratory safety and environmental stewardship. For researchers and drug development professionals working with complex synthetic intermediates like N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide , standard disposal protocols are insufficient. This guide provides an authoritative, self-validating operational framework for the safe handling, quenching, and RCRA-compliant disposal of this specific compound.
Mechanistic Hazard Profile
To safely manage N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, one must understand the causality behind its chemical reactivity. This molecule features a highly stable propane-1,3-disulfonamide core flanked by two electron-withdrawing 4-nitrophenyl groups.
-
Nitroaromatic Reactivity: The 4-nitrophenyl moieties are highly susceptible to reduction. Under strongly basic conditions or in the presence of reducing agents, nitroaromatics can form reactive nitroso or hydroxylamine intermediates, potentially leading to exothermic runaway reactions. Furthermore, the are environmentally persistent and can act as systemic toxicants, specifically inducing methemoglobinemia[1].
-
Sulfonamide Stability: The disulfonamide core is highly stable against standard hydrolytic and biological degradation. Consequently, standard wastewater treatment is ineffective. The compound requires high-temperature thermal destruction in a permitted hazardous waste incinerator to cleave the robust C-S and S-N bonds without generating toxic sulfur dioxide ( SO2 ) or nitrogen oxide ( NOx ) emissions.
Physicochemical Properties & Hazard Metrics
Summarizing the quantitative and qualitative hazard data is the first step in establishing a safe operational envelope.
| Property / Metric | Value / Classification | Operational Implication |
| Molecular Formula | C15H16N4O8S2 | High heteroatom content requires specialized incineration. |
| Functional Groups | Nitroaromatic, Disulfonamide | Prone to reduction; environmentally persistent. |
| GHS Hazard Class | Acute Tox. 4 (Oral), Skin Irrit. 2 | Mandates strict PPE (Nitrile/Neoprene gloves). |
| EPA Waste Code | Characteristic/Listed Waste | Must be managed from "cradle-to-grave" under [2]. |
| Chemical Incompatibilities | Strong bases, reducing agents | Risk of exothermic nitro-reduction or salt formation. |
Self-Validating Experimental Workflow
The dictates that all chemical handling protocols must include self-validating safety checks to mitigate the risks of reactive functional groups[3]. The following workflow ensures that every step of the handling process is verified before proceeding.
Figure 1: Self-validating experimental workflow for handling nitroaromatic sulfonamides.
Protocol: Safe Quenching and Phase Segregation
Objective: Safely deactivate unreacted N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide and segregate the resulting mixture for disposal. Causality: Direct disposal of unquenched nitroaromatics into organic waste can lead to slow exothermic decomposition. Neutralization prevents the formation of shock-sensitive salts. Furthermore, highlights the necessity of avoiding ambient drying of concentrated nitroaromatics to prevent sensitization[4].
-
Step 1: Thermal Equilibration
-
Action: Cool the reaction vessel containing the sulfonamide mixture to 0–5 °C using an ice-water bath.
-
Validation Check: Insert a calibrated PTFE-coated thermocouple. Do not proceed until the internal temperature stabilizes below 5 °C for a minimum of 3 minutes.
-
-
Step 2: Aqueous Quenching
-
Action: Slowly add a 5% (w/v) aqueous sodium bicarbonate ( NaHCO3 ) solution dropwise via an addition funnel while maintaining vigorous stirring.
-
Causality: This weak base neutralizes acidic byproducts without stripping the sulfonamide protons, which would inadvertently create a more reactive, highly soluble anionic species.
-
Validation Check: Observe the mixture. The step is complete only when CO2 evolution (bubbling) has entirely ceased.
-
-
Step 3: pH Verification (Critical Self-Validation)
-
Action: Extract a 1 mL aliquot of the aqueous phase and test using a calibrated pH meter or high-resolution pH indicator strips.
-
Validation Check: The protocol is successfully validated when the pH reads strictly between 6.0 and 8.0 . If pH < 6.0, repeat Step 2. If pH > 8.0, adjust carefully with 0.1 M HCl.
-
-
Step 4: Phase Separation
-
Action: Transfer the quenched mixture to a separatory funnel. Extract the organic layer into an appropriate solvent.
-
Validation Check: Visually confirm a sharp, unbroken phase boundary before draining into designated waste carboys.
-
Waste Segregation & Disposal Logistics
Improper mixing of chemical waste streams is a leading cause of laboratory incidents. N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide waste must be strictly segregated according to its physical state and solvent matrix.
Waste Segregation Limits & Compatibility
| Waste Stream | Permitted Contaminants | Strictly Prohibited Additions | Disposal Route |
| Solid Waste | Contaminated PPE, Kimwipes, empty vials | Free liquids, reactive metals | Double-bagged, High-Temp Incineration |
| Halogenated Organic | DCM, Chloroform, sulfonamide residues | Acetone, strong oxidizers | RCRA-permitted solvent incineration |
| Aqueous Waste | Neutralized salts (pH 6-8), <5% organics | Heavy metals, azides, cyanides | Specialized wastewater treatment |
Disposal Decision Matrix
Follow the logic tree below to ensure compliance with EPA hazardous waste generator requirements.
Figure 2: Waste segregation and disposal decision matrix for sulfonamide derivatives.
Final Packaging and Labeling
-
Container Selection: Use only UN/DOT-approved high-density polyethylene (HDPE) carboys for liquid waste. Do not use metal cans, as trace nitroaromatics can react with metal over time.
-
Labeling: Affix a standardized Hazardous Waste label. Explicitly list "N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide" and the exact solvent composition. Never use abbreviations.
-
Storage: Store in a designated, secondary-contained Hazardous Waste Accumulation Area away from direct sunlight and heat sources. Ensure the area is compliant with local fire codes for the storage of toxic organics.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitroaromatics. Centers for Disease Control and Prevention.[Link]
-
U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods for Evaluating Solid Waste.[Link]
Sources
Comprehensive Guide to Personal Protective Equipment for Handling N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established best practices for handling related chemical classes, primarily nitroaromatic compounds and sulfonamides, to ensure the highest level of laboratory safety.
Hazard Assessment: A Precautionary Approach
N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide possesses structural motifs that warrant a high degree of caution. The presence of two nitrophenyl groups suggests potential toxicity, mutagenicity, and the ability to be absorbed through the skin, characteristics common to many nitroaromatic compounds.[1] The sulfonamide group, while common in pharmaceuticals, can also be associated with skin and respiratory sensitization in some individuals.
Due to the lack of specific toxicological data, this compound must be handled as a substance with unknown toxicity. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical to minimize all potential routes of exposure—dermal, ocular, and inhalation.
Skin and Body Protection
Primary Protection: Chemical-Resistant Gloves
-
Selection: Double gloving is mandatory. The inner glove should be a nitrile exam glove, providing a close fit and dexterity. The outer glove should be a chemical-resistant glove, such as butyl rubber or Viton, which offers superior protection against a broader range of chemicals. Always consult a glove compatibility chart for the specific solvents being used.
-
Integrity and Replacement: Gloves should be inspected for any signs of degradation or perforation before each use. It is crucial to change gloves frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[2]
-
Donning and Doffing: The outer glove should be worn over the cuff of the lab coat to create a protective seal.[3] Proper doffing technique is critical to prevent skin contamination.
Secondary Protection: Laboratory Coat and Gown
-
Lab Coat: A flame-resistant lab coat is recommended due to the potential thermal instability of nitroaromatic compounds.[4] It should be long-sleeved and fully buttoned.
-
Disposable Gown: For procedures with a higher risk of splashes or significant contamination, a disposable, polyethylene-coated gown should be worn over the lab coat.[3] This provides an additional barrier and simplifies decontamination procedures.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are mandatory at all times in the laboratory.
-
Face Shield: When handling larger quantities of the solid, or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in conjunction with safety goggles to provide full facial protection.[2][3]
Respiratory Protection
-
Engineering Controls: All handling of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Respirator Selection: For procedures that may generate dust, such as weighing or transfer, a NIOSH-approved N95 or higher-rated particulate respirator is required. In the event of a significant spill or when engineering controls are not available or sufficient, a full-face respirator with combination organic vapor and particulate cartridges is necessary.[5]
Procedural Workflow for Safe Handling
The following workflow is designed to provide a step-by-step guide for handling N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide, from preparation to disposal.
Caption: A procedural workflow for the safe handling of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide.
Spill Management and Decontamination
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent, non-reactive material like vermiculite or sand to prevent dust from becoming airborne.[1]
-
Clean-up: Carefully sweep the contained material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Disposal Plan
All waste contaminated with N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide must be treated as hazardous waste.
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | All disposable PPE (gloves, gowns, etc.) must be placed in a designated hazardous waste container immediately after use. |
Never dispose of this compound or its waste down the drain or in the regular trash.[4] All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[6][7]
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[8][10] |
Conclusion
The handling of N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide requires a proactive and meticulous approach to safety. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this potentially hazardous compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
- BenchChem. (2026, March).
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. BenchChem.
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- McDiarmid, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2009, September 17).
- CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- NIOSH. (2008, November 12). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs.
- British Pharmacopoeia. (2013, May 13).
- Kanagy, L. (2002, June 5).
- U.S. Environmental Protection Agency. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Ju, K.-S., & Parales, R. E. (n.d.).
- University of Toledo. (n.d.). Handling of Hazardous Drugs (HD) Procedure.
- Cole-Parmer. (2004, March 4).
- Carl ROTH. (n.d.).
- Oakland University. (2025-2026). EHSO Manual: Hazardous Waste.
- Clean Earth. (n.d.). DEA & Pharmaceutical Waste.
- CAMEO Chemicals - NOAA. (n.d.). 4-NITROPHENOL.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- MDPI. (2024, March 20).
- Apollo Scientific. (n.d.). 1-(4-Nitrophenyl)
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